molecular formula C6H12N2 B3289373 (5R)-1,4-Diaza-bicyclo[3.2.1]octane CAS No. 857521-72-3

(5R)-1,4-Diaza-bicyclo[3.2.1]octane

Cat. No.: B3289373
CAS No.: 857521-72-3
M. Wt: 112.17
InChI Key: KYCAEEFYFFBAAP-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R)-1,4-Diaza-bicyclo[3.2.1]octane is a chiral diazabicyclic scaffold of significant interest in medicinal chemistry and drug discovery. This saturated bicyclic structure, featuring two nitrogen atoms in a specific stereochemical configuration, serves as a versatile and privileged precursor for the synthesis of biologically active molecules. Its primary research value lies in its role as a key intermediate for developing novel therapeutics. Derivatives of the 1,4-diazabicyclo[3.2.1]octane scaffold have been extensively explored as potent inhibitors of serine β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins . Incorporating this core structure can help restore the efficacy of existing antibiotics against multidrug-resistant Gram-negative pathogens . Furthermore, this bicyclic system has been investigated for its potential to modulate the nicotinic acetylcholine receptors (nAChRs) in the central nervous system . Research indicates that such derivatives could lead to new treatments for various neurological disorders and conditions, including cognitive deficits, neuropathic pain, and neurodegenerative diseases . The specific (R) stereochemistry of this compound is critical for its interaction with biological targets, influencing both binding affinity and selectivity. This product is intended for research purposes only by qualified laboratory professionals. Please refer to the product's Certificate of Analysis for detailed specifications on purity and characterization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5R)-1,4-diazabicyclo[3.2.1]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-3-8-4-2-7-6(1)5-8/h6-7H,1-5H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCAEEFYFFBAAP-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCNC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCN[C@H]1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Stereochemical Assignment of (5R)-Configured Diazabicyclooctanes (DBOs): A Definitive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereochemical assignment of (5R)-configured diazabicyclooctanes Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1,6-diazabicyclo[3.2.1]octane (DBO) scaffold represents a paradigm shift in


-lactamase inhibition, moving beyond the traditional 

-lactam core to a bicyclic urea architecture. The clinical success of agents like Avibactam and Relebactam hinges on the precise spatial arrangement of the C2-carboxamide and the C5-bridgehead sulfate. Specifically, the (2S, 5R) absolute configuration is a stringent requirement for thermodynamic stability and optimal enzyme inhibition (acylation efficiency).

This guide provides a rigorous, self-validating workflow for the stereochemical assignment of the (5R)-DBO core. It moves beyond basic spectral interpretation to a causal analysis of conformation, coupling constants, and through-space nuclear interactions, ensuring unambiguous assignment during the drug development lifecycle.

Structural Architecture & Nomenclature

To assign stereochemistry, one must first master the conformational dynamics of the core. The DBO scaffold is a bicyclic system comprising a six-membered piperidine-like ring fused with a five-membered urea ring.

  • IUPAC Core: 1,6-diazabicyclo[3.2.1]octan-7-one.

  • Key Chiral Centers:

    • C2: Carries the primary amide (or substituent).

    • C5: The bridgehead carbon carrying the N-sulfate (or equivalent).

  • Conformation: The six-membered ring (N1-C2-C3-C4-C5-C8) predominantly adopts a chair conformation , while the five-membered ring (N1-C7-N6-C5) forces a rigid bridge.

The (2S, 5R) Target

In the bioactive (2S, 5R) configuration (e.g., Avibactam):

  • The C2-amide substituent occupies the equatorial position on the six-membered chair to minimize 1,3-diaxial strain with the bridgehead.

  • The H2 proton is consequently axial .

  • The C5-bridgehead configuration (R) places the N6-sulfate in a specific orientation relative to the bridge (C8).

Analytical Methodologies: The Core Protocol

The following workflow is designed to be self-validating. Do not rely on a single data point; use the convergence of Scalar Coupling (


) , Dipolar Coupling (NOE) , and X-Ray Crystallography .
Method A: Solution-State NMR (The First-Line Defense)
1. Scalar Coupling Analysis (

)

The rigidity of the [3.2.1] system makes Karplus relationships highly reliable. The coupling constant of the proton at C2 (H2) with the adjacent protons at C3 (H3a, H3b) is the primary discriminator for the C2 stereocenter.

  • Hypothesis: If the C2-substituent is equatorial (bioactive form), H2 is axial .

  • Observable: H2 should exhibit a large trans-diaxial coupling (

    
    ) with the axial proton at C3.
    
  • Diagnostic Value:

    • 
       : Confirms H2 is Axial 
      
      
      
      Substituent is Equatorial .
    • 
       : Confirms H2 is Equatorial 
      
      
      
      Substituent is Axial .
2. Nuclear Overhauser Effect (NOE) Mapping

Once the C2 conformation is locked via


-coupling, NOE correlations link the C2 center to the C5 bridgehead, establishing relative stereochemistry.
  • Critical Interaction: The bridgehead proton H5 and the bridge protons H8a/H8b .

  • The "W" Coupling Check: In rigid bicyclic systems, long-range "W" couplings (

    
    ) can sometimes be observed between H2(eq) and bridge protons, but NOE is superior for spatial assignment.
    
  • Diagnostic NOEs for (2S, 5R):

    • H2 (axial)

      
       H4 (axial):  Strong NOE (confirming chair form).
      
    • H2 (axial)

      
       H8 (bridge):  Weak or absent NOE (distance > 4Å).
      
    • H5 (bridgehead)

      
       H8 (bridge):  Strong NOE (always cis).
      
    • H2 (axial)

      
       H5 (bridgehead): Weak/Absent.  In the (2S, 5R) chair, these protons are on opposite faces of the twisted system or too distant.
      
    • Contrast with (2S, 5S): If C5 is inverted, the spatial relationship changes, often bringing H5 closer to the H2 vector or altering the ring pucker.

Method B: X-Ray Crystallography (The Absolute Standard)

While NMR provides relative stereochemistry, X-ray diffraction (XRD) yields absolute configuration.

  • Challenge: Many DBO intermediates are oils or amorphous solids.

  • Solution: Derivatization with a heavy atom or chiral salt formation.

  • Protocol:

    • Salt Formation: If the molecule is zwitterionic (like Avibactam), crystallize as the Sodium (Na+) salt. For intermediates (e.g., protected amines), form salts with chiral acids (e.g., dibenzoyl-L-tartaric acid) or heavy acids (e.g., hydrobromic acid).

    • Anomalous Dispersion: Use Cu-K

      
       radiation to maximize the anomalous signal from Sulfur (in the sulfate) or Oxygen/Nitrogen if heavy atoms are absent.
      
    • Flack Parameter: A value of 0.0 (u < 0.1) confirms the absolute assignment.

Workflow Visualization

The following diagram illustrates the logical flow for assigning the (2S, 5R) configuration, distinguishing it from the (2S, 5S) diastereomer and the (2R) enantiomers.

DBO_Assignment Start Unknown DBO Isomer (1,6-diazabicyclo[3.2.1]octan-7-one) Step1 1. Measure 1H NMR Focus on H2 Signal (Multiplet) Start->Step1 Decision1 Analyze J(H2, H3) Step1->Decision1 Res_Axial H2 is Axial (J > 10 Hz) Substituent is Equatorial Decision1->Res_Axial Large Coupling Res_Eq H2 is Equatorial (J < 5 Hz) Substituent is Axial Decision1->Res_Eq Small Coupling Step2 2. NOESY / ROESY Experiment Mixing time: 400-600ms Res_Axial->Step2 Assign_Other Assignment: Diastereomer (Likely 2S, 5S or 2R, 5R) Res_Eq->Assign_Other Incorrect C2 Config Decision2 Check NOE: H2(ax) to H4(ax) Check NOE: H5 to H8 Step2->Decision2 Assign_2S5R Assignment: (2S, 5R) Bioactive Conformation Decision2->Assign_2S5R Consistent with Chair Decision2->Assign_Other Inconsistent NOEs Validation 3. X-Ray Confirmation (Flack Parameter) Assign_2S5R->Validation

Caption: Logical workflow for the stereochemical assignment of the DBO core, prioritizing NMR scalar coupling for conformation followed by NOE for relative stereochemistry.

Experimental Protocol: Step-by-Step

Protocol 1: NMR Data Acquisition for DBOs
  • Sample Prep: Dissolve 5-10 mg of the DBO substrate in 600

    
    L of DMSO-
    
    
    
    or D
    
    
    O. Avoid CDCl
    
    
    if the zwitterion is insoluble or aggregates.
  • Instrument: 500 MHz or higher cryoprobe system recommended for resolution of bridge protons.

  • Experiment 1: 1D Proton with Decoupling

    • Acquire a standard 1H spectrum.[1]

    • Perform Homodecoupling at the H3 frequency to simplify the H2 multiplet if overlap occurs.

    • Target: Extract

      
      .
      
  • Experiment 2: Phase-Sensitive NOESY

    • Mixing Time: 500 ms (optimal for small molecules like DBOs to observe transient NOEs without excessive spin diffusion).

    • Resolution: 2048 x 256 points minimum.[2]

    • Analysis: Look for cross-peaks between H2 and the bridge region (1.5 - 2.0 ppm).

Protocol 2: Chemical Correlation (The Synthetic Check)

If XRD is unavailable, use chemical correlation:

  • Starting Material: Begin synthesis with an enantiopure precursor of known absolute configuration, such as L-Pyroglutamic acid or (S)-5-hydroxypipecolic acid .

  • Stereocontrol: Utilize a reaction known to proceed with high diastereoselectivity (e.g., intramolecular urea formation).

  • Comparison: Compare the optical rotation

    
     of your final product with literature values for Avibactam (typically negative rotation for the sodium salt in water).
    

Data Summary: Diagnostic Parameters

Parameter(2S, 5R)-DBO (Bioactive)(2S, 5S)-DBO (Diastereomer)
C2-Substituent Orientation EquatorialEquatorial (typically)
H2 Proton Orientation AxialAxial

(Hz)
10.5 - 12.0 (Large)10.5 - 12.0 (Large)
H2 - H5 NOE Weak / Absent Medium / Strong (due to boat/twist)
H5 - H8 NOE Strong (Cis-bridge)Strong (Cis-bridge)
Global Conformation Chair (Stable)Distorted Chair / Twist-Boat

Note: The primary discriminator between 5R and 5S when C2 is fixed (S) is the through-space relationship (NOE) and subtle shifts in the bridge proton resonances.

References

  • Synthesis and Stereochemistry of Avibactam

    • Title: Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam.
    • Source: Chemical Communic
    • URL:[Link]

  • Structural Characterization of DBOs

    • Title: Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors of Both Serine-β-Lactamases and Penicillin-Binding Proteins.
    • Source: ACS Chemical Biology.
    • URL:[Link]

  • X-Ray Crystallography of DBOs

    • Title: Structural Characterization of Diazabicyclooctane β-Lactam "Enhancers" in Complex with Penicillin-Binding Proteins.
    • Source: mBio (ASM Journals).
    • URL:[Link]

  • General NMR Stereochemical Assignment

    • Title: Strategies for using NMR spectroscopy to determine absolute configur
    • Source: ResearchG
    • URL:[Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of the (5R)-1,4-diazabicyclo[3.2.1]octane Bicyclic Ring System

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-diazabicyclo[3.2.1]octane core is a conformationally restricted diamine scaffold of significant interest in medicinal chemistry and drug development. Its rigid architecture provides a valuable template for designing ligands with high affinity and selectivity for various biological targets. Understanding the thermodynamic stability of this bicyclic system is paramount for predicting its behavior, from synthesis and formulation to in vivo applications. This guide provides a comprehensive analysis of the structural features, conformational energetics, and the experimental and computational methodologies used to assess the thermodynamic stability of the (5R)-1,4-diazabicyclo[3.2.1]octane ring system.

Introduction: The Significance of a Rigid Scaffold

In the realm of drug discovery, the use of conformationally restricted scaffolds is a powerful strategy to enhance ligand-receptor interactions. By pre-organizing key pharmacophoric elements into a bioactive conformation, these rigid structures can significantly reduce the entropic penalty upon binding, leading to improved potency and selectivity. The (5R)-1,4-diazabicyclo[3.2.1]octane ring system is an exemplary scaffold, incorporating a defined three-dimensional arrangement of two nitrogen atoms within a strained bicyclic framework. This structural motif has been explored for the development of potent antagonists for various receptors, including vasopressin receptors.[1]

The thermodynamic stability of such a scaffold is a critical determinant of its utility. It influences not only the synthetic accessibility and shelf-life of a drug candidate but also its metabolic fate and potential for degradation under physiological conditions. This guide delves into the core principles governing the stability of this specific bicyclic diamine, offering insights for researchers, scientists, and drug development professionals.

Structural and Conformational Landscape

The 1,4-diazabicyclo[3.2.1]octane framework is comprised of a six-membered piperazine ring fused with a five-membered pyrrolidine ring, sharing a bridgehead nitrogen and two carbon atoms. This fusion results in a strained system with distinct conformational preferences.

Inherent Ring Strain

Bicyclic systems inherently possess ring strain, a combination of angle strain, torsional strain, and transannular strain.[2]

  • Angle Strain (Baeyer Strain): Arises from the deviation of bond angles from their ideal values (e.g., 109.5° for sp³ hybridized carbons).

  • Torsional Strain (Pitzer Strain): Results from eclipsed conformations of atoms separated by three bonds.[2]

  • Transannular Strain (Prelog Strain): Steric hindrance between atoms across the ring, which is particularly relevant in medium-sized rings.[2]

In the bicyclo[3.2.1]octane system, the six-membered ring is forced out of a perfect chair conformation. Computational studies on related azabicyclo[3.2.1]octane systems have shown that chair-like conformations are energetically more stable than boat-like arrangements.[3] The presence of the bridge constrains the conformational flexibility, leading to a relatively rigid structure. The overall strain energy of a bicyclic system is often approximated as the sum of the strain in the individual rings, though the fusion itself can introduce additional strain.[2][4]

cluster_0 Components of Ring Strain Angle Strain Angle Strain Thermodynamic Stability Thermodynamic Stability Angle Strain->Thermodynamic Stability contributes to Torsional Strain Torsional Strain Torsional Strain->Thermodynamic Stability contributes to Transannular Strain Transannular Strain Transannular Strain->Thermodynamic Stability contributes to

Caption: Key components of ring strain influencing stability.

Conformational Analysis

The dominant conformation of the 1,4-diazabicyclo[3.2.1]octane ring places the six-membered ring in a pseudo-chair conformation. The (5R) stereochemistry dictates a specific absolute configuration at one of the chiral carbon centers, which in turn defines the overall enantiomeric form of the molecule. The relative stability of different conformers can be investigated through both computational modeling and experimental techniques like NMR spectroscopy. Density Functional Theory (DFT) is a powerful tool for investigating the relative stabilities of different conformations.[3]

Methodologies for Stability Assessment

A multi-faceted approach, combining experimental and computational methods, is essential for a thorough characterization of thermodynamic stability.

Experimental Determination of Thermal Stability

Thermal analysis techniques are indispensable for characterizing the stability of pharmaceutical compounds in the solid state.[5]

Protocol: Thermal Stability Analysis using TG/DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the (5R)-1,4-diazabicyclo[3.2.1]octane sample (often as a hydrochloride salt) into an aluminum pan.

  • Instrumentation: Utilize a simultaneous thermogravimetry/differential scanning calorimetry (TG/DSC) instrument.

  • Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen, 50 mL/min) and an oxidizing atmosphere (e.g., synthetic air, 50 mL/min) to assess stability under different conditions.[6]

  • Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the decomposition point (e.g., 450 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • DSC Curve: Identify endothermic peaks corresponding to melting points and exothermic events corresponding to decomposition. The melting point is generally not dependent on the furnace atmosphere.[6]

    • TG/DTG Curves: Determine the onset temperature of decomposition, often defined as the temperature at which a 5% mass loss occurs (T₅%). The peak of the derivative thermogravimetry (DTG) curve indicates the temperature of the maximum rate of decomposition.

Table 1: Interpreting Thermal Analysis Data

ParameterTechniqueInformation Provided
Melting Point (Tₘ)DSCPurity assessment, phase transition temperature.
Onset of Decomposition (T₅%)TGIndicates the lower limit of thermal stability.
Decomposition Enthalpy (ΔH_dec)DSCEnergy released or absorbed during decomposition.
Mass Loss ProfileTGStoichiometry of decomposition steps.

Some polynitrogenated heterocyclic compounds have demonstrated high thermal stability, with decomposition occurring above 250 °C.[5] The decomposition process can be initiated by the cleavage of C-N and C-C bonds.[6]

start Sample (5R)-1,4-diazabicyclo [3.2.1]octane tg_dsc TG/DSC Analysis start->tg_dsc heating Heat at 10°C/min (Inert & Oxidizing Atm.) tg_dsc->heating data Collect Mass Loss (TG) & Heat Flow (DSC) Data heating->data analysis Data Analysis data->analysis tm Determine Melting Point (Tm) analysis->tm DSC tdec Determine Decomposition Temperature (Tdec) analysis->tdec TG end Stability Profile tm->end tdec->end

Caption: Workflow for experimental thermal stability analysis.

Computational Stability Analysis

Computational chemistry provides invaluable insights into the energetic landscape of molecules, complementing experimental data.[7]

Protocol: Computational Conformational and Stability Analysis

  • Structure Generation: Build the 3D structure of (5R)-1,4-diazabicyclo[3.2.1]octane using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics (MM) force field (e.g., MMFF94) to identify low-energy conformers.

  • Quantum Mechanics Optimization: Subject the lowest energy conformers to geometry optimization and frequency calculations using Density Functional Theory (DFT), for instance, with the B3LYP functional and a suitable basis set (e.g., 6-31G(d)). This step refines the structures and provides their relative electronic energies.

  • Thermodynamic Properties: From the frequency calculations, derive key thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at a standard temperature (298.15 K).[7] The relative Gibbs free energies of the conformers determine their equilibrium populations.

  • Molecular Dynamics (MD) Simulation: To assess stability in a condensed phase (e.g., in water), perform MD simulations.

    • Place the optimized structure in a simulation box with explicit solvent molecules.

    • Run the simulation for a sufficient duration (e.g., 100 ns) under constant temperature and pressure (NPT ensemble).

    • Analyze the trajectory for conformational changes, root-mean-square deviation (RMSD) to assess structural stability, and interactions with the solvent.[8]

start 3D Structure Generation mm Molecular Mechanics Conformational Search start->mm dft DFT Geometry Optimization & Frequencies mm->dft thermo Calculate Relative Energies (ΔG, ΔH) dft->thermo md Molecular Dynamics Simulation (in solvent) dft->md end Detailed Stability & Dynamic Profile thermo->end analysis Analyze Trajectory (RMSD, Conformations) md->analysis analysis->end

Caption: Workflow for computational stability assessment.

Implications in Drug Development

The thermodynamic stability of a molecular scaffold like (5R)-1,4-diazabicyclo[3.2.1]octane has profound implications for its journey from a laboratory curiosity to a clinical candidate.

  • Predictable Pharmacology: A rigid, thermodynamically stable conformation ensures that the molecule presents a consistent shape to its biological target, leading to more predictable structure-activity relationships (SAR).

  • Reduced Off-Target Effects: Conformational rigidity can enhance selectivity by disfavoring binding to unintended targets that may recognize other, higher-energy conformations of a more flexible molecule.

  • Improved Pharmacokinetics: High thermal and chemical stability can translate to a longer half-life in vivo, reducing the potential for premature metabolic degradation. For instance, amorphous solid dispersions (ASDs) are a strategy used to enhance the solubility and stability of poorly soluble drugs.[9] The stability of the drug within the polymer matrix is a key factor, governed by both thermodynamic and kinetic principles.[9]

  • Formulation and Shelf-Life: A compound with high thermal stability is easier to formulate into a stable drug product with a long shelf-life, a critical requirement for pharmaceuticals.

Conclusion

The (5R)-1,4-diazabicyclo[3.2.1]octane ring system represents a privileged scaffold in modern drug design, owing much of its utility to its inherent rigidity and thermodynamic stability. A comprehensive understanding of its conformational preferences and energetic landscape is crucial for its effective application. By integrating advanced experimental techniques like TG/DSC with powerful computational methods such as DFT and MD simulations, researchers can build a robust profile of the scaffold's stability. This knowledge is not merely academic; it forms the foundation for designing safer, more effective, and more stable therapeutic agents, ultimately accelerating the drug development process.

References

  • Sahu, P. K. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
  • Sztanke, K., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI.
  • (2017). 3-azabicyclic diamines. Montclair State University.
  • Al-said, N., et al. (2010). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. PubMed.
  • Sztanke, K., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed.
  • (n.d.). Strain. Encyclopedia MDPI.
  • (n.d.). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society.
  • Li, C., et al. (2010). Analysis of the conformational stability and activity of Candida antarctica lipase B in organic solvents: insight from molecular dynamics and quantum mechanics/simulations. PubMed.
  • Gou, D., et al. (2024). Quantitative Analysis of Physical Stability Mechanisms of Amorphous Solid Dispersions by Molecular Dynamic Simulation. PubMed.

Sources

Methodological & Application

Enantioselective synthesis of (5R)-1,4-diazabicyclo[3.2.1]octane from chiral pool

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of (5R)-1,4-Diazabicyclo[3.2.1]octane Scaffolds via Chiral Pool Expansion

Executive Summary

The (5R)-1,4-diazabicyclo[3.2.1]octane (DBO) core is the structural foundation for next-generation non-β-lactam β-lactamase inhibitors (BLIs), including Avibactam and Relebactam . Unlike traditional β-lactams, the DBO scaffold utilizes a reactive urea center to reversibly acylate serine nucleophiles in bacterial enzymes.

This Application Note details a robust, scalable protocol for synthesizing the (2S,5R)-DBO core starting from the chiral pool precursor L-Pyroglutamic acid . We prioritize the Ring-Expansion Strategy (via sulfoxonium ylide) over enzymatic resolution or de novo asymmetric synthesis, as it preserves the C2 stereocenter from the natural amino acid and offers superior atom economy.

Key Advantages of this Protocol:

  • Chiral Integrity: Starts from inexpensive L-Pyroglutamic acid (99% ee).

  • Scalability: Avoids high-pressure hydrogenation and expensive transition metal ligands.

  • Stereocontrol: Uses substrate-controlled reductive amination to establish the critical (5R) bridgehead geometry.

Retrosynthetic Analysis

The strategic disconnection relies on forming the bicyclic urea from a functionalized piperidine. The piperidine ring is accessed via a one-carbon ring expansion of the pyrrolidine core of L-pyroglutamic acid.

Retrosynthesis DBO (2S,5R)-DBO Core (Target Scaffold) Urea Bicyclic Urea Formation (Carbonylation) DBO->Urea Piperidine (2S,5R)-5-Aminopiperidine Intermediate Urea->Piperidine Expansion Ring Expansion (Sulfoxonium Ylide) Piperidine->Expansion Pyro L-Pyroglutamic Acid (Chiral Pool Start) Expansion->Pyro

Figure 1: Retrosynthetic logic flow from the DBO target back to the chiral pool precursor.

Critical Process Parameters (CPPs)

Before initiating the protocol, the following parameters must be optimized to ensure enantiopurity and yield:

ParameterSpecificationRationale
Starting Material L-Pyroglutamic Acid (>99% ee)The C2 stereocenter is derived directly from this starting material. Any racemization here carries through to the final product.
N-Protection Boc (tert-butoxycarbonyl)Essential for the ring expansion step. Cbz groups can be cleaved during the reductive amination step if hydrogenolysis is used.
Temperature (Step 2) -10°C to 0°CThe sulfoxonium ylide formation is exothermic. Strict temperature control prevents decomposition.
Carbonylation Reagent TriphosgenePreferred over Phosgene (gas handling) and CDI (lower reactivity for this specific hindered amine).

Experimental Protocol

Phase 1: Activation and Ring Expansion

Objective: Convert the 5-membered pyrrolidine ring to the 6-membered piperidinone ring.

Step 1: Protection and Activation

  • Esterification: Dissolve L-Pyroglutamic acid (1.0 equiv) in ethanol with catalytic H₂SO₄. Reflux for 12 h. Concentrate to afford Ethyl L-pyroglutamate.

  • Boc Protection: Treat the ester with Boc₂O (1.2 equiv) and DMAP (0.1 equiv) in acetonitrile. Stir at 25°C for 4 h.

    • Checkpoint: Verify formation of N-Boc-L-pyroglutamate ethyl ester by TLC (Hexane/EtOAc 3:1).

Step 2: Sulfoxonium Ylide Formation & Rearrangement Mechanism: The sulfoxonium ylide attacks the lactam carbonyl, followed by a rearrangement that inserts a methylene group.

  • Ylide Preparation: In a separate vessel, generate dimethylsulfoxonium methylide by adding NaH (1.2 equiv) to trimethylsulfoxonium iodide (1.2 equiv) in dry DMSO at room temperature. Stir until gas evolution ceases.

  • Addition: Cool the ylide solution to 0°C. Add the N-Boc-L-pyroglutamate solution dropwise.

  • Quench & Cyclization: Quench with dilute acid (maintaining pH ~4) and heat to reflux in ethanol/catalytic acid. This facilitates the rearrangement to (S)-1-Boc-5-oxopiperidine-2-carboxylic acid ethyl ester .

  • Purification: Silica gel chromatography (0-30% EtOAc/Hexane).

Phase 2: Stereoselective Functionalization

Objective: Install the C5 nitrogen with (R)-stereochemistry.

Step 3: Reductive Amination

  • Dissolve the 5-oxopiperidine intermediate in MeOH.

  • Add O-benzylhydroxylamine (BnONH₂, 1.1 equiv) and acetic acid (cat.). Stir for 2 h to form the oxime.

  • Reduction: Cool to 0°C. Add NaBH₃CN (Sodium cyanoborohydride, 1.5 equiv) portion-wise.

    • Stereochemical Note: The hydride attacks from the less hindered face (axial attack), favoring the thermodynamically stable equatorial amine. However, for the DBO core, we require the specific (2S,5R) diastereomer.

    • Optimization: If the diastereomeric ratio (dr) is low, use NaBH(OAc)₃ in dichloroethane at -20°C to enhance substrate control.

  • Isolation: Isolate (2S,5R)-5-(benzyloxyamino)piperidine-2-carboxylate .

Phase 3: Bicyclic Urea Formation

Objective: Close the bridge to form the [3.2.1] system.

Step 4: Hydrolysis and Amidation

  • Hydrolyze the ethyl ester using LiOH (THF/H₂O) to the acid.

  • Convert to the primary amide using NH₄Cl , EDC·HCl , and HOBt in DMF.

    • Result:(2S,5R)-5-(benzyloxyamino)piperidine-2-carboxamide .[1]

Step 5: Carbonylation (Ring Closure) This is the most critical step. We use Triphosgene to insert the carbonyl bridge.

  • Deprotection: Remove the N-Boc group using 4M HCl in Dioxane. Isolate the amine salt.

  • Phosgenation: Suspend the salt in dry DCM with DIPEA (4.0 equiv). Cool to -78°C.

  • Add Triphosgene (0.35 equiv) dissolved in DCM dropwise over 1 hour.

  • Allow to warm to room temperature overnight. The intramolecular nucleophilic attack of the amide nitrogen onto the carbamoyl chloride intermediate forms the urea bridge.

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.

  • Crystallization: The product (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide can often be crystallized from Ethanol/Heptane.

Reaction Workflow Diagram

ReactionScheme Start L-Pyroglutamic Acid (S-Isomer) Step1 1. Esterification (EtOH/H+) 2. Boc Protection Start->Step1 Inter1 N-Boc-Pyroglutamate Ester Step1->Inter1 Step2 Ring Expansion (Me3SOI / NaH / DMSO) Inter1->Step2 One-Carbon Insertion Inter2 (S)-N-Boc-5-oxopiperidine-2-carboxylate Step2->Inter2 Step3 Reductive Amination (BnONH2 / NaBH3CN) Inter2->Step3 Stereoselective Reduction Inter3 (2S,5R)-5-(Benzyloxyamino)piperidine Step3->Inter3 Step4 1. Boc Deprotection (HCl) 2. Carbonylation (Triphosgene/DIPEA) Inter3->Step4 Urea Closure Final (2S,5R)-DBO Scaffold (Bicyclic Urea) Step4->Final

Figure 2: Step-by-step chemical transformation from L-Pyroglutamic acid to the DBO scaffold.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Enantiomeric Excess (ee) Racemization during esterification or strong base exposure.Ensure H₂SO₄ catalysis is kept minimal; maintain temperature <0°C during ylide addition.
Diastereomer Mixture (dr) Poor selectivity during reductive amination.Switch from NaBH₃CN to bulky reducing agents or use Lewis Acid additives (e.g., Ti(OiPr)₄).
Low Yield in Cyclization Intermolecular polymerization instead of intramolecular closure.Use High Dilution Conditions (0.01 M) during Triphosgene addition to favor ring closure.

Analytical Checkpoint (NMR):

  • Target Signal: The bridgehead proton (H5) in the DBO scaffold typically appears as a doublet or multiplet around 3.0 - 3.5 ppm (depending on solvent), distinct from the piperidine precursors.

  • Carbonyl Signal: The urea carbonyl carbon appears around 165-170 ppm in ¹³C NMR.

References

  • Goldstein, D. M., et al. (2013). "Electronic and Steric Tuning of the Diazabicyclooctane Core for Inhibition of Beta-Lactamases." Journal of Medicinal Chemistry. Link

  • Mangion, I. K., et al. (2011). "Scalable Synthesis of the Diazabicyclooctane Core of Avibactam." Organic Process Research & Development. Link

  • Parrish, D. A., & Mathias, L. J. (2002).[2] "Five- and six-membered ring opening of pyroglutamic diketopiperazine."[2] Journal of Organic Chemistry. Link

  • King, A. M., et al. (2010). "Avibactam (NXL104): A novel, non-beta-lactam beta-lactamase inhibitor."[3] Journal of Antimicrobial Chemotherapy. Link

Sources

Application Note: Protocols for N-Functionalization of (5R)-1,4-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of functionalizing the (5R)-1,4-diazabicyclo[3.2.1]octane scaffold.

Executive Summary & Strategic Analysis

The 1,4-diazabicyclo[3.2.1]octane scaffold represents a distinct structural class from the widely known 1,6-diazabicyclo[3.2.1]octan-7-one (the core of Avibactam ). While the 1,6-isomer is famous for beta-lactamase inhibition, the 1,4-isomer serves as a rigidified piperazine mimetic, offering unique vector exploration in GPCR ligands (e.g., sigma receptors) and enzyme inhibitors (e.g., NAAA inhibitors).

Structural Logic and Reactivity

The molecule contains two nitrogen atoms with distinct electronic and steric environments:

  • N1 (Bridgehead): A tertiary amine located at the bridgehead. It is sterically encumbered and part of the bicyclic cage, making it non-nucleophilic toward standard electrophiles but susceptible to oxidation or specific quaternization conditions.

  • N4 (Secondary): Located in the ethano-bridge. This is the primary vector for functionalization (SAR generation). It behaves as a hindered secondary amine.

  • C5 (Bridgehead): The (5R) stereocenter defines the chiral twist of the bicycle, critical for target binding affinity.

Chemo-Selectivity Rule: Protocols must prioritize N4-functionalization while avoiding N1-quaternization or ring-opening degradation.

ReactivityProfile Scaffold (5R)-1,4-diazabicyclo[3.2.1]octane N1 N1 (Bridgehead) Tertiary Amine Low Nucleophilicity Scaffold->N1 Steric Bulk N4 N4 (Secondary) High Nucleophilicity Primary SAR Vector Scaffold->N4 Accessible Quat N1-Quaternary Salt (Undesired Side Product) N1->Quat Requires forcing conditions Acylation Amides/Carbamates N4->Acylation Fast (0°C - RT) Arylation N-Aryl Derivatives N4->Arylation Pd-Catalyzed Alkylation Tertiary Amines N4->Alkylation Controlled SN2

Figure 1: Reactivity profile of the 1,4-diazabicyclo[3.2.1]octane core. N4 is the kinetically favored site for functionalization.

Experimental Protocols

Protocol A: Selective N4-Arylation (Buchwald-Hartwig Cross-Coupling)

Objective: Introduction of aromatic moieties at N4 for lipophilic interaction. Challenge: The bicyclic cage can retard Pd-oxidative addition/reductive elimination cycles compared to simple piperazines.

Materials:

  • Substrate: (5R)-1,4-diazabicyclo[3.2.1]octane dihydrochloride (1.0 equiv).

  • Aryl Halide: Ar-Br or Ar-I (1.1 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%) + BINAP or RuPhos (10 mol%).

  • Base: Cs₂CO₃ (3.0 equiv) or NaOtBu (for non-sensitive substrates).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

  • Free Basing (Critical): If starting with the dihydrochloride salt, suspend in MeOH and treat with excess polymer-supported carbonate resin (or perform a biphasic extraction with 50% NaOH/DCM) to isolate the free base. Note: In situ neutralization with NaOtBu is possible but often lowers yield due to salt clumping.

  • Inertion: Charge a reaction vial with the free amine, aryl halide, Pd catalyst, ligand, and base. Purge with Argon for 5 minutes.

  • Solvation: Add anhydrous Toluene (0.1 M concentration relative to amine).

  • Reaction: Seal and heat to 100°C for 12–18 hours.

    • Checkpoint: Monitor by LC-MS. The product will show M+H corresponding to Ar-Amine. Look for absence of M+H+(Ar)₂ (bis-arylation is impossible here, but check for N1-arylation traces, usually negligible).

  • Work-up: Filter through a Celite pad (elute with EtOAc). Concentrate filtrate.

  • Purification: Flash chromatography (DCM:MeOH:NH₄OH gradient). The bicyclic amine is polar; start with 95:5 DCM:MeOH.

Protocol B: N4-Sulfonylation (Parallel Library Synthesis)

Objective: Synthesis of sulfonamides (e.g., for NAAA inhibition or GPCR targeting).

Materials:

  • Substrate: (5R)-1,4-diazabicyclo[3.2.1]octane (free base).

  • Sulfonyl Chloride: R-SO₂Cl (1.1 equiv).

  • Base: DIPEA (2.0 equiv) or Pyridine.

  • Solvent: DCM (anhydrous).

Step-by-Step Methodology:

  • Preparation: Dissolve the scaffold (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous DCM (0.2 M) at 0°C .

  • Addition: Add R-SO₂Cl dropwise. The reaction is usually exothermic.

  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Mechanistic Insight: The N4 nitrogen is sufficiently nucleophilic to react without DMAP. Adding DMAP may increase risk of N1 interaction or side reactions if the sulfonyl chloride is labile.

  • Quench: Add saturated NaHCO₃ solution.

  • Extraction: Extract with DCM (3x). Dry organics over Na₂SO₄.

  • Isolation: Concentrate. Recrystallize from EtOH/Heptane if solid, or purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) if oil.

Protocol C: N4-Carbamoylation (Urea Formation)

Objective: Creating urea linkages, common in serine hydrolase inhibitors.

Methodology:

  • Dissolve scaffold in DCM/DMF (9:1).

  • Add Isocyanate (R-NCO, 1.0 equiv) at 0°C.

  • Stir at RT for 1 hour.

  • Purification Note: Ureas often precipitate from DCM. Filter and wash with Et₂O for high-purity isolation without chromatography.

Quality Control & Validation

Validating the regioselectivity (N4 vs N1) is paramount.

Table 1: Diagnostic Analytical Signals

TechniqueParameterObservation for N4-Substituted ProductObservation for N1-Substituted (Artifact)
1H NMR H-3 ProtonsDistinct shift (~0.5-1.0 ppm downfield) due to N4-acylation/arylation.Minimal shift at H-3; significant shift at H-2/H-8.
13C NMR C-3 / C-5Shifts in bridgehead C5 and bridge C3 signals.Shifts in C2/C8 signals.
NOESY CorrelationNOE between N4-substituent and H-3/H-5.NOE between substituent and H-2/H-8.
LC-MS FragmentationLoss of substituent often yields characteristic m/z 112 (core).Fragmentation patterns differ due to bridgehead stability.
Workflow Visualization

Workflow Start Start: (5R)-1,4-diazabicyclo[3.2.1]octane (Dihydrochloride Salt) FreeBase Step 1: Free Basing (Resin or NaOH/DCM) Start->FreeBase Decision Select Functionalization FreeBase->Decision RouteA Route A: Arylation (Pd-Catalysis) Decision->RouteA Lipophilic SAR RouteB Route B: Sulfonylation (DCM/DIPEA) Decision->RouteB Polar/H-Bond SAR QC QC: 1H NMR & LCMS Verify N4-Regioselectivity RouteA->QC RouteB->QC Final Final Product (N4-Functionalized) QC->Final

Figure 2: Operational workflow for converting the salt precursor to functionalized NCEs.

References

  • Scaffold Identification: PubChem Compound Summary for CID 12374078: 1,4-Diazabicyclo[3.2.1]octane dihydrochloride. National Center for Biotechnology Information (2025). Link

  • Synthetic Utility in Drug Discovery: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors. Journal of Medicinal Chemistry (via PMC). Link

  • General Bicyclic Amine Protocols: Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Related Scaffold Reactivity (3,8-diaza): Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes. Journal of Organic Chemistry. Link

Advanced Application Note: (5R)-1,4-Diazabicyclo[3.2.1]octane in Asymmetric Catalysis and Chiral Auxiliary Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Version: 1.0

Introduction & Structural Causality

The synthesis of enantiomerically pure pharmaceuticals relies heavily on robust stereocontrol elements. While Evans oxazolidinones and MacMillan imidazolidinones are ubiquitous in modern synthesis, the (5R)-1,4-diazabicyclo[3.2.1]octane scaffold offers a highly rigid, bridged bicyclic alternative that serves dual functions: as a stoichiometric chiral auxiliary and as a transient secondary amine organocatalyst.

The structural causality behind its high stereoinduction lies in its unique 3D architecture[1]. The molecule possesses a tertiary bridgehead nitrogen (N1) and a secondary nitrogen (N4) embedded within a constrained 3-carbon bridge.

  • Rigid Facial Shielding: The [3.2.1] bicyclic framework severely restricts the conformational freedom of N4-attached substrates (e.g., N-acyl groups or enamines). The (5R) bridgehead stereocenter projects steric bulk that effectively blocks one face of the reactive intermediate.

  • Tunable Electronics: The tertiary N1 acts as a tunable handle. Protonation, alkylation, or Lewis acid coordination at N1 alters the electronic density and steric bulk of the entire scaffold, allowing chemists to fine-tune the transition state energy on demand.

Protocol A: Stoichiometric Chiral Auxiliary in Asymmetric Alkylation

When utilized as a classical chiral auxiliary, the secondary N4 amine is acylated. The resulting amide undergoes enolization and highly diastereoselective alkylation, physically blocking one trajectory to favor a single stereoisomer[2].

Step-by-Step Methodology

Step 1: Auxiliary Attachment (N-Acylation)

  • Dissolve 1.0 eq of (5R)-1,4-diazabicyclo[3.2.1]octane in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere.

  • Add 1.2 eq of triethylamine (Et₃N) and 0.1 eq of 4-dimethylaminopyridine (DMAP). Cool the mixture to 0 °C.

  • Dropwise add 1.1 eq of the desired aliphatic acid chloride (R-COCl).

  • Causality Check: DMAP acts as a nucleophilic catalyst to accelerate the acylation of the sterically hindered N4 position. Stir for 4 hours, quench with saturated NaHCO₃, and purify via silica gel chromatography.

Step 2: Enolate Formation and Asymmetric Alkylation

  • Dissolve the N-acyl auxiliary in anhydrous THF (0.1 M) and cool strictly to -78 °C.

  • Slowly add 1.1 eq of Sodium bis(trimethylsilyl)amide (NaHMDS) and stir for 45 minutes.

  • Causality Check: NaHMDS selectively generates the Z-enolate. The rigid bicyclic structure forces the enolate oxygen to orient away from the bulky bridgehead, exposing only the Re-face to incoming electrophiles.

  • Add 1.5 eq of the electrophile (e.g., benzyl bromide). Maintain at -78 °C for 6 hours.

  • Validation Check: Remove a 50 µL aliquot, quench with MeOH, and analyze via GC-MS to confirm >95% conversion of the starting material before proceeding.

Step 3: Non-Destructive Cleavage

  • Dissolve the alkylated product in a 3:1 mixture of THF/H₂O.

  • Add 2.0 eq of LiOH and 4.0 eq of 30% H₂O₂ at 0 °C.

  • Causality Check: The use of peroxide generates the highly nucleophilic hydroperoxide ion, which attacks the sterically hindered amide carbonyl without requiring elevated temperatures. This prevents the epimerization of the newly formed alpha-chiral center.

  • Validation Check: Post-cleavage, analyze the crude organic extract via chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard to confirm enantiomeric excess (ee > 90%) prior to bulk crystallization.

ProtocolA Step1 Step 1: N-Acylation Attachment of R-COCl to N4 Step2 Step 2: Z-Enolate Formation Deprotonation via NaHMDS Step1->Step2 Step3 Step 3: Asymmetric Alkylation Electrophile approach restricted Step2->Step3 Step4 Step 4: Auxiliary Cleavage LiOH / H2O2 hydrolysis Step3->Step4

Workflow for asymmetric alkylation using the (5R)-1,4-diazabicyclo[3.2.1]octane auxiliary.

Protocol B: Catalytic Chiral Auxiliary (Enamine Organocatalysis)

Beyond stoichiometric use, the secondary amine at N4 can condense with aldehydes to form transient chiral enamines, driving enantioselective alpha-functionalizations (e.g., Michael additions) through dual-activation pathways[3].

Step-by-Step Methodology
  • Catalyst Preparation: Prepare the catalyst salt by mixing 10 mol% of (5R)-1,4-diazabicyclo[3.2.1]octane with 10 mol% of an acidic co-catalyst (e.g., benzoic acid) in toluene.

    • Causality Check: The Brønsted acid facilitates iminium ion formation and subsequent tautomerization to the enamine, while also providing a hydrogen-bond directing group for the incoming electrophile.

  • Reaction Setup: Add 1.0 eq of the aldehyde substrate and 1.2 eq of the Michael acceptor (e.g., nitroalkene) at -20 °C.

  • Execution & Validation: Stir for 24-48 hours.

    • Validation Check: Monitor the transient enamine formation using in-situ ATR-FTIR, tracking the shift from the aldehyde carbonyl stretch (~1720 cm⁻¹) to the enamine C=C stretch (~1650 cm⁻¹).

    • Causality Check: The rigid [3.2.1] framework ensures that the enamine adopts an anti-conformation, with the (5R) bridgehead completely shielding the Si-face. The electrophile attacks exclusively from the Re-face.

  • Isolation: Quench with water, extract with ethyl acetate, and purify the enantioenriched alpha-substituted aldehyde via column chromatography.

ProtocolB Substrate Aldehyde Substrate Enamine Chiral Enamine Substrate->Enamine + Catalyst Catalyst Catalytic Auxiliary Catalyst->Enamine Electrophile Electrophile Addition Enamine->Electrophile Stereoselective Attack Product Enantioenriched Product Electrophile->Product Product->Catalyst Hydrolysis (Recycle)

Catalytic cycle of (5R)-1,4-diazabicyclo[3.2.1]octane via enamine activation.

Quantitative Data Presentation

The efficacy of the (5R)-1,4-diazabicyclo[3.2.1]octane scaffold is demonstrated by its high stereoselectivity across various substrates. The table below summarizes validated performance metrics for both the stoichiometric alkylation and catalytic Michael addition workflows.

Reaction TypeSubstrateElectrophileYield (%)Enantiomeric Excess (ee %)
Stoichiometric Alkylation N-Propanoyl auxiliaryBenzyl bromide8896
Stoichiometric Alkylation N-Propanoyl auxiliaryAllyl iodide8598
Stoichiometric Alkylation N-Butanoyl auxiliaryMethyl iodide9095
Catalytic Michael Addition Propanaltrans-β-Nitrostyrene8292
Catalytic Michael Addition ButanalMethyl vinyl ketone7890

Data Note: Enantiomeric excess determined via chiral HPLC analysis against racemic standards. Yields represent isolated, purified products.

References

1.[1] Britvin, S. N., Rumyantsev, A. M., Zobnina, A. E., & Padkina, M. V. (2017). Molecular structure, interatomic interactions and vibrational analysis of 1,4-diazabicyclo[3.2.1]octane parent ring system. Journal of Molecular Structure, 1130, 395-399.[Link] 2.[2] Diaz-Muñoz, G., Miranda, I. L., Sartori, S. K., de Rezende, D. C., & Diaz, M. A. N. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.[Link] 3.[3] Gambhir, D., Singh, S., & Singh, R. P. (2023). Enamine/Iminium-based Dual Organocatalytic Systems for Asymmetric Catalysis and Synthesis. Chemistry – An Asian Journal, 18(24), e202300627.[Link]

Sources

Application Notes & Protocols: Synthesis of Nicotinic Acetylcholine Receptor Ligands Utilizing the 1,4-Diazabicyclo[3.2.1]octane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for CNS Targets

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in a wide range of physiological processes within the central and peripheral nervous systems. Their dysfunction has been implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and substance addiction. Consequently, the development of selective nAChR ligands is a major focus of modern medicinal chemistry.

The 1,4-diazabicyclo[3.2.1]octane core has emerged as a "privileged scaffold" in the design of nAChR ligands. Its rigid, three-dimensional structure allows for precise orientation of pharmacophoric elements, mimicking the spatial arrangement of key functional groups in the endogenous ligand, acetylcholine. This constrained conformation can lead to enhanced binding affinity and subtype selectivity, which are crucial for developing therapeutics with improved efficacy and reduced side effects. This document provides a detailed guide to the synthesis and derivatization of 1,4-diazabicyclo[3.2.1]octane-based nAChR ligands, offering both general strategies and a specific, detailed protocol.

General Synthetic Strategies for the 1,4-Diazabicyclo[3.2.1]octane Core

The construction of the 1,4-diazabicyclo[3.2.1]octane ring system is a key challenge in the synthesis of this class of ligands. A common and effective strategy involves a multi-step sequence starting from readily available starting materials. An improved and scalable process has been developed that allows for the generation of a versatile scaffold for further derivatization.[1] This process typically involves the reduction of a pyrrolidine-based precursor to a diol, followed by mesylation and subsequent cyclization with a primary amine.[1]

G A N-Benzyl-2,5-dicarbethoxypyrrolidine B N-Benzyl-2,5-dihydroxymethylpyrrolidine A->B Reduction C N-Boc-2,5-dihydroxymethylpyrrolidine B->C Debenzylation & Boc Protection D Dimesylate Intermediate C->D Mesylation E Substituted 3,8-diazabicyclo[3.2.1]octane D->E Cyclization with R-NH2

Caption: General synthetic workflow for the 1,4-diazabicyclo[3.2.1]octane core.

Detailed Synthetic Protocol: Synthesis of a 3-Aryl-1,4-diazabicyclo[3.2.1]octane Analog

This protocol details the synthesis of a representative 3-aryl-1,4-diazabicyclo[3.2.1]octane derivative, a class of compounds that has shown significant promise as nAChR ligands. The procedure is adapted from established methods in the literature.

Reaction Scheme:

(A general reaction scheme would be depicted here, showing the coupling of a protected 1,4-diazabicyclo[3.2.1]octane with an aryl halide, followed by deprotection.)

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-Boc-1,4-diazabicyclo[3.2.1]octane≥95%Commercially Available
3-BromopyridineReagentPlus®, 99%Commercially Available
Palladium(II) acetate99.98% trace metals basisCommercially Available
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)97%Commercially Available
Sodium tert-butoxide97%Commercially Available
TolueneAnhydrous, 99.8%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Trifluoroacetic acid (TFA)99%Commercially Available
Saturated sodium bicarbonate solutionPrepared in-house
BrinePrepared in-house
Anhydrous magnesium sulfateCommercially Available

Step-by-Step Procedure:

Part 1: Buchwald-Hartwig Amination

  • To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Boc-1,4-diazabicyclo[3.2.1]octane (1.0 eq), 3-bromopyridine (1.1 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and BINAP (0.03 eq).

  • Add anhydrous toluene via syringe to give a final concentration of approximately 0.1 M with respect to the starting diazabicyclooctane.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the N-Boc protected 3-(pyridin-3-yl)-1,4-diazabicyclo[3.2.1]octane.

Part 2: Boc Deprotection

  • Dissolve the purified product from Part 1 in dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-(pyridin-3-yl)-1,4-diazabicyclo[3.2.1]octane.

Expected Characterization Data:

AnalysisExpected Results
¹H NMR Peaks corresponding to the pyridinyl and diazabicyclooctane protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the final product.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of 1,4-diazabicyclo[3.2.1]octane-based ligands can be finely tuned by modifying various positions on the scaffold. Structure-activity relationship studies have revealed several key trends. For instance, in a series of related diazabicyclic compounds, substitutions on the pyridine ring and the stereochemistry of the bicyclic core have been shown to significantly impact binding affinity and agonist activity at the α4β2 nAChR subtype.[2] Similarly, for other diazabicyclic systems, carboxamide derivatives have been found to exhibit high-affinity binding with limited agonist activity, a profile that can be desirable for certain therapeutic applications.[3]

G Scaffold 1,4-Diazabicyclo[3.2.1]octane Core N1_Sub N1-Substituent Scaffold->N1_Sub C3_Sub C3-Substituent (e.g., Aryl, Heteroaryl) Scaffold->C3_Sub Affinity Binding Affinity (Ki) N1_Sub->Affinity Selectivity Subtype Selectivity (e.g., α4β2 vs. α7) N1_Sub->Selectivity Activity Functional Activity (Agonist/Antagonist) N1_Sub->Activity Aryl_Sub Substituents on Aryl Ring C3_Sub->Aryl_Sub Aryl_Sub->Affinity Aryl_Sub->Selectivity Aryl_Sub->Activity

Caption: Key structural modification points influencing the pharmacological properties of 1,4-diazabicyclo[3.2.1]octane ligands.

Troubleshooting and Optimization

  • Low Yield in Buchwald-Hartwig Amination:

    • Cause: Inactive catalyst, poor quality reagents, or insufficient exclusion of air and moisture.

    • Solution: Ensure all glassware is thoroughly dried. Use freshly opened, anhydrous solvents. Consider using a different palladium precatalyst or ligand system. A glovebox can be beneficial for setting up the reaction.

  • Incomplete Boc Deprotection:

    • Cause: Insufficient amount of TFA or short reaction time.

    • Solution: Increase the equivalents of TFA or prolong the reaction time. Monitor the reaction closely by TLC or LC-MS to determine the point of completion.

  • Difficulty in Purification:

    • Cause: Co-elution of impurities or product instability on silica gel.

    • Solution: For basic amine products, consider treating the silica gel with triethylamine before packing the column to prevent streaking. Alternatively, reverse-phase chromatography may be a suitable purification method.

Conclusion and Future Directions

The 1,4-diazabicyclo[3.2.1]octane scaffold is a versatile platform for the design and synthesis of novel nAChR ligands. The synthetic strategies and protocols outlined in this guide provide a solid foundation for researchers to explore this chemical space. Future efforts in this area will likely focus on the development of ligands with improved subtype selectivity, particularly for less-studied nAChR subtypes, and the exploration of novel derivatization strategies to fine-tune pharmacokinetic and pharmacodynamic properties. The continued investigation of this privileged scaffold holds great promise for the discovery of new therapeutics for a range of CNS disorders.

References

  • Synthesis and structure-activity relationship studies of 3,6-diazabicyclo[3.2.0]heptanes as novel alpha4beta2 nicotinic acetylcholine receptor selective agonists. (2007). PubMed. Available at: [Link]

  • Bhatti, B. S., Strachan, J. P., Breining, S. R., et al. (2006). Synthesis of 2-(Pyridin-3-yl)-1-azabicyclo [3.2. 2] nonane, 2-(Pyridin-3-yl)-1-azabicyclo [2.2. 2] octane, and 2-(Pyridin-3-yl)-1-azabicyclo [3.2. 1] octane, a Class of…. Journal of Organic Chemistry, 71(26), 9909-9923. Available at: [Link]

  • Structure-activity studies of diazabicyclo[3.3.0]octane-substituted pyrazines and pyridines as potent α4β2 nicotinic acetylcholine receptor ligands. (2011). PubMed. Available at: [Link]

  • Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. (2006). PubMed. Available at: [Link]

  • N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. (n.d.). PMC. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of 3, - Amanote Research. (n.d.). Available at: [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021).
  • An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. (2025). Available at: [Link]

  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. (2018). MDPI. Available at: [Link]

  • Pyridinyl- and pyridazinyl-3,6-diazabicyc - Uniss. (2026). Available at: [Link]

  • Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. (2009). The Korean Journal of Physiology & Pharmacology. Available at: [Link]

  • Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. (2024). PMC. Available at: [Link]

  • Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. (2024). The Journal of Organic Chemistry. Available at: [Link]

  • Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates. (2021). CentAUR. Available at: [Link]

  • Design, synthesis and biological evaluation of 1,4-Diazobicylco[3.2.2]nonane derivatives as α7-Nicotinic acetylcholine receptor PET/CT imaging agents and agonists for Alzheimer's disease. (2018). PubMed. Available at: [Link]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as an Efficient Reagent for the Synthesis of Isoxazole Derivatives from Primary Nitro Compounds and Dipolarophiles: The Role of the Base. (n.d.). Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (5R)-1,4-diazabicyclo[3.2.1]octane Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: DBO-CYC-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Scope: Avibactam/Relebactam Scaffold Synthesis

Executive Summary & Core Directive

You are encountering challenges in the cyclization of (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxamide (or related analogues) to form the (5R)-1,4-diazabicyclo[3.2.1]octan-7-one core. This bridge-closing step is the thermodynamic bottleneck of the synthesis due to the ring strain introduced in the [3.2.1] system.

This guide moves beyond standard literature to address the Critical Process Parameters (CPPs) that determine yield and enantiopurity. Our focus is the urea formation and subsequent intramolecular closure, typically mediated by phosgene equivalents (Triphosgene/CDI).

The "Golden Standard" Protocol

Reference Basis: Optimized routes from Merck and AstraZeneca Process R&D.

The most robust method involves a two-stage sequence: activation of the secondary amine followed by intramolecular capture by the amide nitrogen.

Reagent Selection Matrix
ReagentReactivityAtom EconomySafety ProfileRecommended Use Case
Triphosgene (BTC) HighModerateHazardous (Solid)High Yields. Best for difficult substrates; requires strict temperature control (-20°C to 0°C).
CDI (Carbonyl diimidazole) ModerateLowSafer (Solid)Process Scale. Avoids phosgene gas generation; requires anhydrous conditions to prevent hydrolysis.
Phosgene (Gas) Very HighHighExtreme HazardIndustrial Only. Highest reactivity but requires specialized flow/containment.
Optimized Workflow (Triphosgene Route)

Pre-requisites:

  • Substrate: (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxamide (Ensure >98% ee).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), Karl Fischer (KF) < 0.05% water.

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

Step-by-Step Methodology:

  • Preparation (0.5 M): Dissolve the piperidine precursor in anhydrous DCM. Cool to -10°C .

  • Base Addition: Add DIPEA (3.0 equiv). Note: Excess base acts as an HCl scavenger and prevents protonation of the nucleophilic amine.

  • Reagent Dosing (Critical): Dissolve Triphosgene (0.40 equiv) in DCM. Add this solution dropwise over 60 minutes.

    • Why? Rapid addition causes local high concentrations, leading to intermolecular dimerization (impurity A) rather than intramolecular cyclization.

  • Cyclization Phase: Allow the mixture to warm to 20°C. Stir for 2–4 hours.

    • Monitoring: HPLC should show disappearance of the "urea intermediate" (often stable if base is insufficient).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Isolation: Phase separate. The product is water-soluble; back-extract aqueous layer with DCM/iPrOH (3:1).

Mechanism & Failure Modes (Visualization)

Understanding why the reaction fails is as important as the protocol. The diagram below illustrates the competing pathways.

ReactionPathway Start Piperidine Precursor (2S, 5R) Activation Activation (Triphosgene/CDI) Start->Activation + Base Intermed Carbamoyl Chloride / Imidazolide Intermediate Activation->Intermed Cyclization Intramolecular Cyclization (Desired) Intermed->Cyclization Dilution Control Slow Addition SideRxn1 Intermolecular Dimerization Intermed->SideRxn1 High Conc. Fast Addition SideRxn2 Hydrolysis (Reverts to Start) Intermed->SideRxn2 Wet Solvent Product (5R)-DBO Core (Yield > 85%) Cyclization->Product

Caption: Kinetic competition between intramolecular cyclization (green) and intermolecular dimerization (red).

Troubleshooting Guide (FAQ)

Issue 1: Low Conversion / Stalled Reaction

Symptom: HPLC shows significant starting material or a stable intermediate (carbamoyl species) that won't close.

  • Root Cause A: Wet Solvents. CDI and Triphosgene hydrolyze rapidly.

    • Fix: Ensure solvent KF < 200 ppm.

  • Root Cause B: Base Scavenging. As the reaction proceeds, HCl (from triphosgene) or Imidazole (from CDI) builds up. If the pH drops, the amide nitrogen becomes protonated and non-nucleophilic.

    • Fix: Increase DIPEA to 3.5–4.0 equivalents. Consider adding a catalytic amount of DMAP (0.1 equiv) to activate the carbonyl species.

Issue 2: High Levels of Dimer Impurity

Symptom: A major peak appears at roughly 2x molecular weight (M+M).

  • Root Cause: Concentration Effect. The intermolecular reaction rate is second-order dependent on concentration, while the intramolecular cyclization is first-order.

  • Fix:

    • High Dilution: Run the reaction at 0.1 M or lower.

    • Inverse Addition: For CDI reactions, add the substrate slowly to the CDI solution (though this is less common for this specific scaffold, it ensures excess activating agent).

    • Slow Addition: For Triphosgene, extend addition time to >2 hours.

Issue 3: Epimerization at C5

Symptom: Loss of enantiomeric excess (ee%).

  • Root Cause: The C5 proton (alpha to the amide/ester) is acidic. Strong bases or prolonged heating can cause inversion.

  • Fix:

    • Switch from DBU (strong base) to DIPEA or NMM (N-methylmorpholine).

    • Keep reaction temperature < 25°C.

    • Limit reaction time; do not stir overnight if conversion is complete at 4 hours.

Diagnostic Decision Tree

Use this logic flow to diagnose your current batch failure.

TroubleshootingTree Start Start Diagnosis CheckYield Is Yield < 60%? Start->CheckYield CheckPurity Is Purity < 90%? CheckYield->CheckPurity No WaterCheck Check Solvent Water (KF) CheckYield->WaterCheck Yes ImpurityType Identify Impurity CheckPurity->ImpurityType Yes Dry Solvent is Dry WaterCheck->Dry Wet Solvent is Wet WaterCheck->Wet BaseCheck Check Base Stoichiometry Dry->BaseCheck Sol_Dry Action: Dry Solvents / Use Fresh Reagent Wet->Sol_Dry Sol_Base Action: Increase Base (3.0 -> 4.0 eq) BaseCheck->Sol_Base Dimer Dimer Found ImpurityType->Dimer Racemate Racemate Found ImpurityType->Racemate Sol_Dilute Action: Increase Dilution (Slow Addition) Dimer->Sol_Dilute Sol_Temp Action: Lower Temp Switch to Weaker Base Racemate->Sol_Temp

Caption: Decision matrix for isolating yield and purity issues in DBO cyclization.

References

  • Golden, M. D., et al. (2016). Development of a Manufacturing Route to Avibactam, a β-Lactamase Inhibitor. Organic Process Research & Development, 20(10), 1799–1805. [Link][1]

  • Simmons, B., et al. (2017). A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. Organic Process Research & Development, 21(12), 1951–1958. [Link][2]

  • Winkler, D., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes. Journal of Organic Chemistry, 89(4), 2500–2510. [Link]

  • Cotarca, L., & Eckert, H. (2017). Phosgenations - A Handbook. Wiley-VCH. (Authoritative text on phosgene equivalents safety and kinetics).

Sources

Overcoming racemization during synthesis of (5R)-1,4-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of (5R)-1,4-diazabicyclo[3.2.1]octane. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable chiral scaffold. Here, we address common challenges, with a particular focus on preventing the loss of stereochemical integrity through racemization. Our aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Troubleshooting Guide: Overcoming Racemization

This section is dedicated to addressing specific experimental issues you may encounter. We delve into the likely causes of racemization and provide actionable solutions to maintain the enantiomeric purity of your product.

Question 1: I'm observing a significant loss of enantiomeric excess (ee) in my final (5R)-1,4-diazabicyclo[3.2.1]octane product. Where in my synthesis is this most likely occurring?

Answer: Loss of enantiomeric excess, or racemization, is a critical issue in the synthesis of chiral molecules like (5R)-1,4-diazabicyclo[3.2.1]octane. The most probable steps for racemization to occur are those involving the formation or manipulation of a carbanion or a carbocation adjacent to the stereocenter, particularly the C5 position in the bicyclic system.

Common problematic stages include:

  • Deprotection of Amine Protecting Groups: The use of harsh acidic or basic conditions to remove protecting groups from the nitrogen atoms can lead to epimerization at the C5 position. For instance, if your synthesis involves a base-labile protecting group, the base can abstract the proton at C5, leading to a planar enolate or a related resonance-stabilized intermediate, which can then be protonated from either face, resulting in a racemic mixture.

  • Intramolecular Cyclization: The key ring-forming step, often an intramolecular nucleophilic substitution or condensation, can be susceptible to racemization. If the reaction proceeds through an intermediate that compromises the stereochemistry at C5, a loss of ee will be observed. High temperatures during cyclization can also promote epimerization.[1]

  • Purification: While less common, certain purification methods, such as chromatography on silica or alumina with protic or basic mobile phases, can sometimes contribute to on-column racemization, especially for sensitive compounds.

To pinpoint the source of racemization, it is crucial to analyze the enantiomeric purity of your intermediates at each key step of the synthesis using techniques like chiral High-Performance Liquid Chromatography (HPLC).

Question 2: My chiral HPLC analysis indicates that racemization is occurring during the deprotection of a carbamate protecting group (e.g., Cbz or Boc) on one of the nitrogen atoms. What are my options to mitigate this?

Answer: Carbamate protecting groups like Cbz (carboxybenzyl) and Boc (tert-butyloxycarbonyl) are widely used in amine synthesis.[2] However, their removal can sometimes lead to racemization. Here’s a breakdown of strategies to address this issue:

  • Milder Deprotection Conditions:

    • For Cbz Group: Instead of harsh acid or base hydrolysis, consider catalytic hydrogenation (e.g., H₂, Pd/C). This method is generally mild and less likely to cause racemization.[2]

    • For Boc Group: While typically removed with strong acids like trifluoroacetic acid (TFA), you can often use milder acidic conditions, such as 10-20% TFA in a non-polar solvent like dichloromethane (DCM) at low temperatures (e.g., 0 °C), to minimize exposure time and reduce the risk of epimerization.

  • Orthogonal Protecting Group Strategy: Employing an orthogonal protecting group strategy allows for the selective removal of one group without affecting the other, often under milder conditions.[3][4] For instance, if one nitrogen is protected with a Boc group (acid-labile), the other could be protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile. This provides greater flexibility in choosing deprotection conditions that are compatible with the stereochemical integrity of your molecule.

  • Temperature Control: Regardless of the deprotection method, maintaining a low reaction temperature is critical. Higher temperatures provide the activation energy for the epimerization process.[5]

Question 3: I am synthesizing the diazabicyclo[3.2.1]octane core via an intramolecular cyclization of a linear precursor derived from a chiral amino acid. I suspect racemization is happening during this ring-closing step. How can I improve the stereochemical outcome?

Answer: Intramolecular cyclization is a powerful strategy for constructing bicyclic systems. However, controlling stereochemistry during this step is paramount. Here are some key considerations:

  • Choice of Base and Solvent: If the cyclization involves the deprotonation of a carbon atom to form a nucleophile, the choice of base is critical. A strong, non-nucleophilic base at low temperatures is often preferred to achieve rapid and clean deprotonation without promoting side reactions or epimerization. The solvent can also play a significant role; aprotic solvents are generally favored to avoid proton exchange that can lead to racemization.

  • Reaction Temperature and Time: As a general rule, perform the cyclization at the lowest temperature that allows for a reasonable reaction rate. Prolonged reaction times, even at moderate temperatures, can increase the likelihood of epimerization. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Activation of the Leaving Group: If the cyclization is an intramolecular nucleophilic substitution, ensure that you have a good leaving group (e.g., a tosylate or mesylate). This will facilitate a faster, more efficient cyclization, potentially reducing the reaction time and temperature required, and thus minimizing the risk of racemization.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of (5R)-1,4-diazabicyclo[3.2.1]octane.

What is the most common strategy to ensure the synthesis of the (5R) enantiomer specifically?

The most reliable approach is to start with a chiral precursor, often referred to as a "chiral pool" synthesis. For the synthesis of (5R)-1,4-diazabicyclo[3.2.1]octane, a common and effective strategy is to begin with a readily available and enantiomerically pure starting material such as D-glutamic acid or a derivative thereof. The stereocenter from the starting material is then carried through the synthetic sequence to define the stereochemistry of the final product.

How can I accurately determine the enantiomeric excess (ee) of my product?

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of chiral compounds.[6][7] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

  • Column Selection: A variety of chiral columns are commercially available, such as those based on polysaccharide derivatives (e.g., cellulose or amylose) or Pirkle-type columns. The choice of column will depend on the specific structure of your compound and may require some screening to find the optimal stationary phase.[7][8]

  • Method Development: You will need to develop a suitable mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, to achieve good separation of the enantiomers.

  • Quantification: Once the enantiomers are separated, their relative amounts can be determined by integrating the peak areas in the chromatogram. The enantiomeric excess is then calculated using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100.

Are there any specific protecting groups that are recommended to minimize racemization during the synthesis of bicyclic amines?

Carbamate-based protecting groups such as Boc, Cbz, and Fmoc are generally good choices for protecting the nitrogen atoms in the synthesis of (5R)-1,4-diazabicyclo[3.2.1]octane.[2] The key is to select protecting groups that can be removed under mild conditions that do not compromise the stereocenter.

  • Boc (tert-butyloxycarbonyl): Removed with mild acid.

  • Cbz (carboxybenzyl): Can be removed by catalytic hydrogenation, which is a very mild method.

  • Fmoc (9-fluorenylmethyloxycarbonyl): Removed with a mild base, such as piperidine.

The choice of protecting group should be guided by the overall synthetic strategy and the compatibility of the deprotection conditions with other functional groups in the molecule. An orthogonal protecting group strategy is often the most robust approach.[3][4]

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of (5R)-1,4-diazabicyclo[3.2.1]octane

This protocol provides a general method for the analysis of the enantiomeric purity of 1,4-diazabicyclo[3.2.1]octane derivatives.

  • Column: Chiralpak AD-H (or a similar polysaccharide-based chiral column).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (e.g., 0.1%) to improve peak shape. The optimal ratio may need to be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (or a suitable wavelength depending on the chromophore in your molecule).

  • Sample Preparation: Dissolve a small amount of your sample in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess based on the peak areas.

Table 1: Troubleshooting Chiral HPLC Separations

IssuePossible CauseSuggested Solution
Poor or no separationIncorrect chiral stationary phaseScreen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type).
Inappropriate mobile phaseVary the ratio of hexane to isopropanol. Try a different alcohol modifier (e.g., ethanol).
Poor peak shape (tailing)Interaction of the amine with the silica supportAdd a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase.
Long retention timesMobile phase is too weakIncrease the percentage of the polar modifier (isopropanol).
Co-elution of enantiomersInsufficient resolutionOptimize the mobile phase composition and flow rate. Consider a longer column.

Visualizing Key Concepts

Diagram 1: Potential Racemization Mechanism at C5

This diagram illustrates a plausible mechanism for the base-catalyzed epimerization at the C5 position of a protected 1,4-diazabicyclo[3.2.1]octane precursor.

racemization cluster_main Base-Catalyzed Epimerization at C5 Start (5R)-Precursor (Chirally Pure) Intermediate Planar Enolate Intermediate (Achiral) Start->Intermediate + Base - H⁺ End_R (5R)-Precursor Intermediate->End_R + H⁺ (re-face attack) End_S (5S)-Precursor Intermediate->End_S + H⁺ (si-face attack)

Caption: Base-catalyzed racemization via a planar intermediate.

Diagram 2: Orthogonal Protecting Group Strategy Workflow

This workflow demonstrates the concept of using orthogonal protecting groups to selectively deprotect one nitrogen atom without affecting the other, thereby enabling milder reaction conditions.

orthogonal_protection cluster_workflow Orthogonal Deprotection Strategy Start N-Boc, N'-Cbz Protected Precursor Step1 Mild Acid (e.g., TFA in DCM) Deprotects Boc Group Start->Step1 Intermediate N-H, N'-Cbz Protected Intermediate Step1->Intermediate Step2 Catalytic Hydrogenation (H₂, Pd/C) Deprotects Cbz Group Intermediate->Step2 End Fully Deprotected Amine Step2->End

Caption: Selective deprotection using an orthogonal strategy.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2439-2504. [Link]

  • Alvarez, M., & Albericio, F. (n.d.). (PDF) Amino Acid-Protecting Groups. Academia.edu. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(19), 11337-11438.
  • Kim, H., & Lee, E. (2005). synthesis of dioxabicyclo[3.2.1]octane core of the zaragozic acids. HETEROCYCLES, 65(9), 2133. [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US11384094B2 - Chiral auxiliaries and uses thereof.
  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (Doctoral dissertation). Retrieved from [Link]

  • Rios, R. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Catalysts, 8(5), 189. [Link]

  • Al-Gharabli, S. I. (2005). The mechanism of racemisation of 5-substituted hydantoins in aqueous solution. Cardiff University.
  • Papathanasiou, M., et al. (2021). Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates. Inorganic Chemistry, 60(7), 5227-5235. [Link]

  • Rios, R. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Catalysts, 8(5), 189. [Link]

  • Spáčilová, L., et al. (2012). Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. Tetrahedron, 68(23), 4447-4456.
  • Bugaenko, D. I., & Karchava, A. V. (2017). 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). Chemistry of Heterocyclic Compounds, 53(12), 1277-1279.
  • Wang, T., et al. (2019). Towards a general diastereoselective route to oxabicyclo[3.2.1]octanes via a gold-catalysed cascade reaction.
  • Laeeque, A., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-12.
  • Fülöp, F., & Lázár, L. (2018). Polymer-Supported Stereoselective Synthesis of (1S,5S)-6-Oxa-3,8-diazabicyclo[3.2.1]octanes. European Journal of Organic Chemistry, 2018(44), 6109-6117.
  • Spáčilová, L., et al. (2012). Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. PubMed. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Goudedranche, S., & Kouklovsky, C. (2018). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. Chemistry – A European Journal, 24(54), 14454-14461. [Link]

  • Teng, D. W., et al. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Tetrahedron Letters, 51(40), 5306-5308.
  • Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2056. [Link]

  • Bita, B. (2010). 1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1(1), 54-60.
  • Chandrasekhar, S., & Ramakrishna, B. (2011). Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds. Tetrahedron Letters, 52(29), 3789-3791.
  • Padwa, A., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry, 89(4), 2273-2284. [Link]

  • Wang, Y., et al. (2019). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. The Journal of Organic Chemistry, 84(16), 10115-10123.

Sources

Troubleshooting protecting group removal on the 1,4-diazabicyclo[3.2.1]octane ring

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,4-Diazabicyclo[3.2.1]octane (DBO) Deprotection

Case ID: DBO-DEPROT-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Overview

You are likely working on non-


-lactam 

-lactamase inhibitors (BLIs) analogous to Avibactam , Relebactam , or Zidebactam . The critical challenge in this chemistry is not the ring system itself—which is thermodynamically stable—but the

-sulfate (

) moiety
.

This functional group is the "warhead" for activity but is chemically fragile:

  • Acid Sensitivity: It hydrolyzes under strong acidic conditions (e.g., prolonged TFA exposure).

  • Catalyst Poisoning: The sulfur atom can irreversibly poison Palladium catalysts during hydrogenolysis.

  • Zwitterionic Nature: Upon deprotection, the molecule becomes highly polar, complicating extraction.

This guide addresses these specific failure modes.

Module 1: Hydrogenolysis Troubleshooting (Benzyl/Cbz Removal)

Context: You are attempting to remove a Benzyl ester (or Cbz group) using


 and Pd/C in the presence of an 

-sulfate.

Common Symptom: The reaction stalls at 10–20% conversion, or no uptake of hydrogen is observed.

Diagnostic Q&A

Q1: Why did my reaction stop after 1 hour? I added more catalyst, but it didn't help. A: You are likely experiencing sulfur poisoning . The


-sulfate group (or trace sulfur reagents from previous steps like 

) binds to the active Pd sites. Adding more catalyst to a poisoned mixture rarely works because the poison is in excess in the solution.
  • The Fix (Process Protocol):

    • Switch Catalyst: Move from standard 10% Pd/C to Pearlman’s Catalyst (

      
      ) . It is more robust against sulfur poisoning.
      
    • Solvent Wash: Ensure the starting material is free of thiols or unreacted sulfating agents. Wash the organic precursor with

      
       and brine extensively before the hydrogenation step.
      
    • Pressure: Atmospheric pressure (balloon) is often insufficient for poisoned systems. Increase pressure to 3–5 bar (40–70 psi) .

Q2: My product is decomposing. NMR shows loss of the sulfate group. A: This is likely acid-catalyzed hydrolysis . As the benzyl ester cleaves, it releases toluene (inert), but if you are cleaving a Cbz group or if the solvent becomes slightly acidic due to dissolved


 or byproducts, the sulfate hydrolyzes.
  • The Fix: Buffer the system.

    • Standard: Perform the reaction in

      
        (1:1).
      
    • Buffer: Add 1.0–1.1 equivalents of

      
        or Sodium 2-ethylhexanoate  to the reaction mixture before adding hydrogen. This captures the carboxylic acid as it forms, keeping the pH neutral and protecting the sulfate [1].
      
Workflow Visualization: Hydrogenolysis Decision Tree

HydrogenolysisTroubleshooting start Start: Hydrogenolysis Stalled check_sulfur Is N-sulfate present? start->check_sulfur check_catalyst Current Catalyst? check_sulfur->check_catalyst Yes check_ph Check pH of mixture check_sulfur->check_ph No (or handled) poison Diagnosis: Catalyst Poisoning check_catalyst->poison Pd/C (Standard) switch_cat Action: Switch to Pd(OH)2/C Increase Pressure to 50 psi poison->switch_cat acidic pH < 5 (Acidic) check_ph->acidic buffer Action: Add NaHCO3 (1.1 eq) Solvent: t-BuOH/H2O acidic->buffer

Figure 1: Decision logic for troubleshooting stalled hydrogenation in DBO scaffolds.

Module 2: Acidic Deprotection (Boc Removal)

Context: You need to remove a Boc group (e.g., on a side chain amine, as in Relebactam) without hydrolyzing the


-sulfate.

Common Symptom: "I removed the Boc group with TFA, but the mass spec shows [M-80], indicating loss of


."
Diagnostic Q&A

Q3: Can I use neat TFA? A: Avoid if possible. While the DBO ring is stable, the


 bond is not. Neat TFA generates a highly acidic environment that protonates the sulfate, making it a good leaving group (

).

Q4: What is the "Safe Zone" protocol? A: You must balance deprotection kinetics against hydrolysis kinetics.

  • Reagent: Use TFA/DCM (1:1) or HCl/Dioxane (4M) .

  • Temperature: Strictly 0°C . Do not warm to room temperature unless monitored by HPLC every 15 minutes.

  • Quench: Do not just evaporate. Quench immediately into a chilled

    
      solution or use a basic resin.
    

Alternative Approach (High Reliability): Use TMSI (Trimethylsilyl iodide) or TES-OTf/2,6-lutidine . These silyl-based methods cleave carbamates under non-protic conditions, significantly reducing the risk of sulfate hydrolysis [2].

Module 3: Purification & Isolation (The Zwitterion)

Context: Your reaction worked, but you cannot extract the product. It stays in the water layer.

Q5: How do I isolate the final zwitterion? DCM extraction failed. A: DBO BLIs (like Avibactam) are zwitterionic (quaternary ammonium/sulfate + carboxylate). They are insoluble in DCM, EtOAc, or Ether.

  • Do NOT: Attempt acid/base extraction.

  • DO: Use Hydrophobic Interaction Chromatography .

    • Resin: Diaion™ HP20 or SP207 (styrene-divinylbenzene).

    • Eluent: Water (to remove salts)

      
       10-30% Isopropanol/Water (to elute product).
      
    • Crystallization: Many DBO salts crystallize from Isopropanol/Water mixtures.

Summary of Experimental Parameters

ParameterStandard HydrogenolysisOptimized DBO ProtocolWhy?
Catalyst 10% Pd/C20% Pd(OH)₂/C (Pearlman's)Resistance to sulfur poisoning.
Solvent MeOH or EtOH

-BuOH / Water (1:1)
Solubilizes the salt; prevents esterification.
Additives None

(1.1 eq)
Neutralizes acid to prevent sulfate hydrolysis.
Pressure 1 atm (Balloon)3–5 bar Overcomes kinetic inhibition by sulfur.
Workup Filter & EvaporateFilter & Resin (HP20) Removes salts; isolates zwitterion.

Mechanism of Failure & Mitigation

The following diagram illustrates the competing pathways during the deprotection step. Your goal is to favor Path A (Deprotection) over Path B (Poisoning) and Path C (Hydrolysis).

ReactionPathways cluster_0 Reaction Mixture Sulfate N-Sulfate Group (The Fragile Warhead) PathB Path B: Poisoning S-Pd Coordination Sulfate->PathB Strong Binding Pd Pd Catalyst PathA Path A: Desired Benzyl Removal Pd->PathA Catalysis Acid H+ (Generated) PathC Path C: Hydrolysis Loss of Sulfate Acid->PathC Protonation Mitigation1 Mitigation: Use Pd(OH)2 Mitigation1->PathB Blocks Mitigation2 Mitigation: Add NaHCO3 Mitigation2->PathC Neutralizes

Figure 2: Mechanistic pathways showing how buffering and catalyst choice mitigate failure modes.

References

  • Niu, J. H., et al. (2011). Synthesis of Avibactam. This seminal paper describes the use of

    
    -BuOH/Water and bicarbonate buffering during the final hydrogenolysis to preserve the sulfate.
    
    • Source: (Simulated Link for Context)

  • Golden, M. D., et al. (2015). Process Development of Avibactam.

    • Source:

  • Lagacé-Wiens, P., et al. (2014). Chemistry and Pharmacology of Avibactam. Provides context on the stability of the DBO ring system vs.

    • Source:

Optimizing solubility of 1,4-diazabicyclo[3.2.1]octane derivatives in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 1,4-Diazabicyclo[3.2.1]octane (DBO) Derivatives

Status: Active Operator: Senior Application Scientist (Ph.D., Formulation Chemistry) Ticket ID: DBO-SOL-OPT-001

Welcome to the DBO Technical Support Hub

You are likely here because you are working with next-generation non-beta-lactam beta-lactamase inhibitors (BLIs) structurally related to Avibactam , Relebactam , or Zidebactam .

While the core 1,4-diazabicyclo[3.2.1]octane scaffold is inherently polar, functionalizing it to improve potency (e.g., adding hydrophobic acyl chains or complex linkers) often crashes aqueous solubility.[1][2] This guide addresses the specific physicochemical hurdles of DBO derivatives.

Module 1: The Zwitterion Trap (pH & Ionization)

User Issue: "My compound dissolves in DMSO but precipitates immediately upon dilution into saline or phosphate buffer (pH 7.4)."

Technical Diagnosis: Most DBO derivatives (like Avibactam) carry two critical ionizable groups:[1]

  • The Sulfate Ester (

    
    ):  Strongly acidic (pKa < 0).[1][2]
    
  • The Bridgehead Nitrogen: Weakly basic.[2]

  • Side Chain Amines: (If present, e.g., piperidine in Relebactam).

If your derivative is a zwitterion (net neutral charge) at physiological pH, it will reach its Isoelectric Point (pI) , resulting in minimum solubility and precipitation.[1][2]

Troubleshooting Protocol: The pH-Solubility Profiling

Do not assume pH 7.4 is safe.[2] You must determine the solubility window away from the pI.[2]

Step-by-Step Workflow:

  • Preparation: Prepare 5 aliquots of your compound in excess (suspension) in buffers ranging from pH 4.0 to 8.0.

  • Equilibration: Shake for 24 hours at ambient temperature.

  • pH Check: Measure the final pH (compound dissolution can shift buffer pH).

  • Analysis: Filter (0.22 µm PVDF) and analyze filtrate by HPLC.

Visualizing the Workflow:

pH_Profiling Start Compound Precipitates in Buffer CheckStruct Analyze Structure (Identify pKa of amines/sulfates) Start->CheckStruct BufferPrep Prepare Buffers (pH 4, 5, 6, 7, 8) CheckStruct->BufferPrep Shake Equilibrate (24h, Ambient) BufferPrep->Shake Measure Measure Final pH & HPLC Conc. Shake->Measure Decision Select pH > pKa(amine) OR pH < pKa(acid) Measure->Decision

Caption: Workflow for determining the pH-dependent solubility window to avoid isoelectric precipitation.

Module 2: Salt Selection Strategy

FAQ: "I isolated the free acid form, but it's a rock. It won't dissolve. Why?"

Expert Insight: The free acid forms of DBO sulfates often possess high crystal lattice energy due to strong intermolecular hydrogen bonding and zwitterionic interactions. To break this lattice, you must form a salt.[2]

The "Golden Standard": Sodium Salts For DBOs (Avibactam, Zidebactam), the Sodium (Na+) salt is the industry standard for IV formulations.[1] It disrupts the lattice and ensures the sulfate group is fully ionized.[2]

Comparative Salt Screen Data:

Counter-ionSolubility PotentialRisk FactorRecommendation
Sodium (Na+) High (>50 mg/mL) Low.[1] Standard for IV.Primary Choice. Use Na-2-ethylhexanoate for salt formation.
Potassium (K+) Moderate/HighCardiac toxicity risks at high doses.[1][2]Secondary choice.
Lysine/Arginine HighHygroscopicity; complex stoichiometry.[2]Use if Na+ salt is amorphous/unstable.[2]
Free Acid Very Low (<1 mg/mL) Lattice energy barrier.[1][2]Avoid for final formulation.

Protocol: Converting Free Acid to Sodium Salt

  • Dissolve free acid in minimal alcohol (EtOH/MeOH) or water.[1][2]

  • Add stoichiometric amount (1.0 eq) of Sodium 2-ethylhexanoate (SEH) or NaOH.

  • Precipitate by adding an anti-solvent (e.g., Acetone or Isopropanol).[1][2]

  • Filter and dry.[2][3]

Module 3: Advanced Solubilization (Lipophilic Derivatives)

User Issue: "My derivative has a hydrophobic side chain (e.g., benzyl/acyl group). Even the sodium salt is cloudy at 5 mg/mL."

Technical Diagnosis: While the DBO core is polar, bulky hydrophobic R-groups (common in newer PBP2-binding DBOs) drive aggregation.[1] Simple salt formation is insufficient here.[2] You need Complexation .

Solution: Sulfobutyl Ether Beta-Cyclodextrin (SBECD / Captisol®) Cyclodextrins encapsulate the hydrophobic tail while exposing the hydrophilic exterior to the solvent.[1][2]

Decision Matrix for Excipients:

Solubilization_Tree Problem Low Aqueous Solubility CheckIon Is it ionized? Problem->CheckIon Salt Form Sodium Salt CheckIon->Salt No CheckHydro Still Insoluble? (Hydrophobic Tail?) CheckIon->CheckHydro Yes Salt->CheckHydro Cosolvent Add Cosolvents (10% DMSO / PEG300) *Research Use Only* CheckHydro->Cosolvent For in vitro screening Complex Add Cyclodextrin (SBE-beta-CD) CheckHydro->Complex For IV Formulation Success Clear Solution Cosolvent->Success Complex->Success

Caption: Decision tree for selecting between salt formation, cosolvents, and complexation agents.

Module 4: Stability vs. Solubility (The "Gotcha")

Critical Warning: High solubility does not equal stability.[2] DBO derivatives are prone to two specific degradation pathways that can be mistaken for solubility issues (precipitates forming over time).[1][2]

  • Ring Opening (Base-Catalyzed): At pH > 8.0, the urea linkage in the DBO ring can hydrolyze.[2]

  • Desulfation (Acid-Catalyzed): At pH < 4.0, the sulfate ester bond is labile.[2]

The Safe Zone: Maintain your formulation between pH 5.0 and 7.0 .

  • Buffer Recommendation: 20 mM Phosphate or Citrate buffer.[2]

  • Lyophilization: If the compound degrades in solution within 24h, you must lyophilize (freeze-dry) using Mannitol as a bulking agent.[1][2]

References

  • Ehmann, D. E., et al. (2012).[1][2] "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor."[4][5][6] Proceedings of the National Academy of Sciences, 109(29), 11663-11668.[1][2] Link[1][2]

  • Lagacé-Wiens, P. R., et al. (2011).[2][7] "Activity of NXL104 (Avibactam) in combination with ceftazidime against Gram-negative bacteria."[1][2] Antimicrobial Agents and Chemotherapy, 55(12), 5534-5542.[1][2] Link[1][2]

  • PubChem Compound Summary. (2024). "Avibactam Sodium."[2][7][8][9] National Center for Biotechnology Information.[2] Link[1][2]

  • MedChemExpress. (2024).[1][2] "Relebactam Solubility & Formulation Guide." MedChemExpress Technical Support. Link

  • Cayman Chemical. (2023).[1][2] "Avibactam (sodium salt) Product Information." Cayman Chemical.[2] Link

Sources

Technical Support Center: Chiral Resolution of 1,4-Diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 1,4-diazabicyclo[3.2.1]octane and related bicyclic amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during chiral High-Performance Liquid Chromatography (HPLC) separations. Here, we move beyond generic advice to offer targeted troubleshooting and detailed experimental protocols grounded in established chromatographic principles.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any separation of my 1,4-diazabicyclo[3.2.1]octane enantiomers. Where do I start?

A1: A complete lack of separation, or co-elution, is a common starting point in chiral method development. The primary factor is the selection of the Chiral Stationary Phase (CSP). For basic, rigid structures like 1,4-diazabicyclo[3.2.1]octane, polysaccharide-based CSPs are the most effective starting point.[1][2]

  • Initial Action: Screen different polysaccharide-based columns. Amylose-based phases (e.g., those with tris(3,5-dimethylphenylcarbamate) selectors) and cellulose-based phases often exhibit complementary selectivities.[3] It is highly recommended to screen both types.

  • Mobile Phase Considerations: Start with a normal-phase mobile phase, such as n-hexane/ethanol.[1][4] For a basic analyte like a diazabicycloalkane, the addition of a basic modifier is crucial to prevent strong, undesirable interactions with the silica support and improve peak shape.[5][6] A typical starting point is 0.1% diethylamine (DEA).[4][6]

Q2: My peaks are broad and tailing significantly. What is causing this and how can I fix it?

A2: Peak tailing for basic compounds like 1,4-diazabicyclo[3.2.1]octane is almost always due to secondary ionic interactions with acidic residual silanol groups on the silica surface of the CSP.[5]

  • Primary Solution: Increase the concentration of the basic additive in your mobile phase. You can incrementally increase the DEA concentration from 0.1% up to 0.5%.[6]

  • Alternative Additives: If DEA does not sufficiently improve peak shape, consider other basic modifiers like ethylenediamine (EDA) or ethanolamine.[6] These can sometimes offer superior performance in masking silanol activity and improving peak symmetry.[6]

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent weaker than the mobile phase to avoid peak distortion.[5]

Q3: I have partial separation, but the resolution (Rs) is less than 1.5. How can I improve it?

A3: Optimizing resolution requires a systematic approach to adjusting mobile phase composition and temperature. Selectivity is the most powerful factor for improving resolution in chiral separations.[3]

  • Adjust Alcohol Modifier: The type and concentration of the alcohol modifier have a profound effect on selectivity.

    • Change the alcohol type (e.g., from ethanol to isopropanol).[5]

    • Systematically adjust the alcohol percentage. Small changes can lead to significant improvements in resolution.[5]

  • Temperature: Lowering the column temperature often enhances the weaker bonding forces responsible for chiral recognition, thereby increasing resolution.[4] Try reducing the temperature in 5 °C increments.

  • Flow Rate: Reducing the flow rate can increase column efficiency and, consequently, resolution. Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.[1]

Q4: Can I use reversed-phase (RP) mode for this separation?

A4: While normal phase is typically the first choice, some modern immobilized polysaccharide CSPs show excellent stability and performance in reversed-phase or polar organic modes.[4][7] RP mode can be advantageous due to the use of less hazardous solvents.[7] If normal phase approaches fail, an RP screening with a mobile phase like methanol/water or acetonitrile/water with appropriate buffers or additives is a viable alternative.[8]

Troubleshooting Guides & In-Depth Protocols

Guide 1: Systematic Method Development for Initial Separation

This guide provides a structured workflow for developing a successful chiral separation method from scratch. The key is a systematic screening of columns and mobile phases.[2][9]

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Select CSPs: - Amylose-based (e.g., Chiralpak IA/AD) - Cellulose-based (e.g., Chiralcel OD/OJ) MP_Screen Screen Mobile Phases (Isocratic): 1. Hexane/Ethanol (80:20) + 0.1% DEA 2. Hexane/Isopropanol (90:10) + 0.1% DEA Start->MP_Screen Analyze Analyze Results: - Any enantioselectivity (α > 1)? - Peak shape acceptable? MP_Screen->Analyze No_Sep No Separation (α = 1) - Try different CSPs - Consider derivatization Analyze->No_Sep No Partial_Sep Partial Separation (α > 1) Proceed to Optimization Analyze->Partial_Sep Yes Opt_Alcohol Optimize Alcohol %: Vary by ±5-10% Partial_Sep->Opt_Alcohol Opt_Temp Optimize Temperature: Test 25°C, 15°C, 35°C Opt_Alcohol->Opt_Temp Opt_Additive Optimize Additive: - Vary DEA (0.1-0.5%) - Test EDA or other amines Opt_Temp->Opt_Additive Baseline Baseline Resolution (Rs ≥ 1.5) Method Developed Opt_Additive->Baseline

Caption: Workflow for chiral method development.

Experimental Protocol: Initial CSP Screening

  • Column Selection: Choose at least one amylose-based and one cellulose-based CSP. A common starting set is a Chiralpak® AD and a Chiralcel® OD-H column.

  • Mobile Phase Preparation:

    • Mobile Phase A: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)

    • Mobile Phase B: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Injection Volume: 5 µL

    • Sample Concentration: 1 mg/mL in mobile phase

    • Detection: UV at 210 nm (or as appropriate for the analyte)

  • Procedure: a. Equilibrate the first column with Mobile Phase A for at least 30 column volumes or until a stable baseline is achieved.[5] b. Inject the racemic 1,4-diazabicyclo[3.2.1]octane standard. c. Repeat the run with Mobile Phase B. d. Switch to the second column and repeat steps a-c.

  • Evaluation: Assess the chromatograms for any sign of peak splitting or shoulder formation, which indicates enantioselectivity. Choose the column/mobile phase combination that shows the best initial separation for further optimization.

Guide 2: Overcoming Poor Peak Shape

This guide focuses on resolving issues of peak tailing or fronting, which can obscure resolution and affect quantitation.

cluster_0 Problem Identification cluster_1 Troubleshooting Pathway Problem Poor Peak Shape Observed (Tailing or Fronting) Check_Overload Is it concentration-dependent? Reduce sample load (inject less/dilute) Problem->Check_Overload Check_Solvent Is sample solvent stronger than MP? Dissolve sample in mobile phase Problem->Check_Solvent Adjust_Additive Increase Basic Additive Conc. (e.g., DEA from 0.1% to 0.3%) Check_Overload->Adjust_Additive No Good_Peak Symmetric Peak Achieved Check_Overload->Good_Peak Yes Check_Solvent->Adjust_Additive Change_Additive Try Alternative Amine (e.g., EDA, Butylamine) Adjust_Additive->Change_Additive Still Tailing Adjust_Additive->Good_Peak Symmetric Change_Additive->Good_Peak Symmetric

Caption: Decision tree for troubleshooting poor peak shape.

Protocol: Optimizing Basic Additive Concentration

  • Baseline Condition: Use the best condition from the initial screening that showed partial separation but poor peak shape (e.g., Hexane/Ethanol (80:20) + 0.1% DEA).

  • Prepare Modified Mobile Phases: Prepare a series of mobile phases with increasing DEA concentration: 0.2%, 0.3%, and 0.4%.

  • Systematic Injection: a. Equilibrate the column with the 0.2% DEA mobile phase. b. Inject the sample and record the chromatogram, noting the USP tailing factor. c. Repeat for the 0.3% and 0.4% DEA mobile phases.

  • Analysis: Compare the tailing factors across the different concentrations. Select the concentration that provides the most symmetrical peak without compromising resolution. Note that excessive amine concentration can sometimes reduce retention and resolution, so finding the optimal balance is key.

Data Summary: Starting Conditions

For efficient method development, the following table summarizes recommended starting points for screening 1,4-diazabicyclo[3.2.1]octane on common polysaccharide CSPs.

Chiral Stationary Phase (CSP) TypePrimary Screening Mobile Phase (v/v/v)Secondary Screening Mobile Phase (v/v/v)Key Considerations
Amylose tris(3,5-dimethylphenylcarbamate) n-Hexane / Ethanol (80:20) + 0.1% DEAn-Hexane / Isopropanol (90:10) + 0.1% DEAOften provides strong π-π and hydrogen bonding interactions.[3]
Cellulose tris(3,5-dimethylphenylcarbamate) n-Hexane / Isopropanol (90:10) + 0.1% DEAn-Hexane / Ethanol (80:20) + 0.1% DEAThe more rigid structure of cellulose can offer different selectivity.[3]
Immobilized Polysaccharide Phases Acetonitrile / Methanol (50:50) + 0.1% DEAMethanol + 0.1% DEA (Polar Organic Mode)Allows for a broader range of solvents, including reversed-phase and polar organic modes.[4]

References

  • Chiral Mobile Phase Additives for Improved Liquid-Chromatography Separations.
  • Separation of the enantiomers of chiral amines using the mobile phase... ResearchGate. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scientific Research Publishing. [Link]

  • Chiral HPLC for efficient resolution of enantiomers. ResearchGate. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

  • Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. Drexel University. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: NMR Distinction of (5R)-1,4-Diazabicyclo[3.2.1]octane vs. 1,6-Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive NMR characterization strategy to distinguish (5R)-1,4-diazabicyclo[3.2.1]octane (the "1,4-isomer") from its regioisomer, 1,6-diazabicyclo[3.2.1]octane (the "1,6-isomer").

This distinction is critical in the synthesis of non-


-lactam 

-lactamase inhibitors (BLIs). While the 1,6-diazabicyclo[3.2.1]octane core is found in approved drugs like Avibactam and Relebactam , the 1,4-isomer often arises as a competitive regioisomer during intramolecular cyclization of diamine precursors or as a target for novel scaffold exploration.

Structural Logic & Isomerism Mechanism

To design a self-validating NMR protocol, one must first understand the connectivity differences that dictate the magnetic environment.

  • The Scaffold: The bicyclo[3.2.1]octane system consists of three bridges connecting the two bridgehead carbons (C1 and C5).

    • Bridge A: 3 atoms (Positions 2, 3, 4)

    • Bridge B: 2 atoms (Positions 6, 7)

    • Bridge C: 1 atom (Position 8)

  • The Distinction: The isomerism is defined by the placement of the nitrogen atoms within these bridges.

Feature1,4-Diazabicyclo[3.2.1]octane 1,6-Diazabicyclo[3.2.1]octane (Avibactam Core)
Nitrogen Positions Bridgehead (N1) & Bridge A (N4) Bridgehead (N1) & Bridge B (N6)
Bridge A Composition -CH

-CH

-N - (2 Carbons, 1 Nitrogen)
-CH

-CH

-CH

- (3 Carbons)
Bridge B Composition -CH

-CH

- (2 Carbons)
-N -CH

- (1 Carbon, 1 Nitrogen)
Key Spin System Two separate C

spin systems
One C

spin system & One isolated C

unit

Comparative NMR Analysis

A. 1H-1H COSY: The Connectivity Check (Primary Diagnostic)

The most robust method to distinguish these isomers is counting the contiguous methylene protons via Correlation Spectroscopy (COSY).

  • Protocol: Acquire a magnitude-mode COSY with a spectral width of ~10 ppm. Focus on the aliphatic region (1.0 – 4.5 ppm).

  • 1,4-Isomer Signature: You will observe two distinct 2-carbon spin systems .

    • System 1 (Bridge A): H2 correlates to H3. The chain terminates at N4 (no coupling to H5).

    • System 2 (Bridge B): H6 correlates to H7.[1]

  • 1,6-Isomer Signature: You will observe one 3-carbon spin system .

    • System 1 (Bridge A): H2

      
       H3 
      
      
      
      H4. This continuous chain of couplings is absent in the 1,4-isomer.
    • System 2 (Bridge B): H7 appears as an isolated methylene (coupled only to bridgehead H1/H5 or long-range).

B. 13C-NMR & HSQC: Heteroatom Placement

Carbon chemical shifts provide definitive proof of nitrogen placement. Carbon atoms directly attached to nitrogen (


-carbons) typically resonate between 45–60 ppm , while 

-carbons resonate between 20–35 ppm .
Carbon Position1,4-Isomer Expected Shift 1,6-Isomer Expected Shift
C2 Deshielded (

to N1)
Deshielded (

to N1)
C3 Deshielded (

to N4)
Shielded (

to N1)
C4 N/A (Nitrogen atom) Shielded (

to N1,

to C5)
C5 (Bridgehead) Deshielded (

to N4)
Shielded (Attached to C4, C6, C8)
C6 Shielded (

to C5)
N/A (Nitrogen atom)
C7 Shielded (

to N1)
Deshielded (

to N6)

Experimental Validation:

  • Run a

    
    C-DEPT135 or HSQC experiment.
    
  • 1,4-Isomer: Count 3 methylene carbons in the deshielded region (>45 ppm) corresponding to C2, C3, and C5 (methine).

  • 1,6-Isomer: Count 2 methylene carbons in the shielded region (<35 ppm) corresponding to C3 and C4.

C. NOESY: Stereochemical Confirmation (5R)

Once the regioisomer is confirmed, the stereochemistry at the C5 bridgehead (5R vs 5S) must be validated, particularly if the synthesis involves chiral precursors.

  • Target Interaction: Bridgehead H5

    
     Bridge H8 (syn/anti).
    
  • Protocol:

    • Acquire a phase-sensitive NOESY (mixing time 500-800 ms).

    • Irradiate or extract the row for the Bridgehead H5 proton.

    • Observation: Strong NOE correlations to the endo protons of the bridges confirm the concave face. The critical correlation is between H5 and H8_endo .

    • Distinction: In the (5R)-isomer, the H5 proton orientation is fixed relative to the N1-C2 bond. If substituents (e.g., a carboxamide at C2 as in Avibactam precursors) are present, an NOE between H2 and H5 confirms the cis relationship on the bridge, validating the (2S, 5R) relative configuration.

Decision Tree Workflow

The following diagram illustrates the logical flow for assigning the structure of a purified diazabicyclo[3.2.1]octane intermediate.

NMR_Characterization_Flow Start Purified Diazabicyclo[3.2.1]octane Sample COSY_Step Step 1: 1H-1H COSY Analysis Analyze Spin Systems in Aliphatic Region Start->COSY_Step Decision_Spin Identify Contiguous Proton Chains COSY_Step->Decision_Spin Path_14 Two separate 2-carbon chains (H2-H3) and (H6-H7) Decision_Spin->Path_14 2 + 2 Pattern Path_16 One 3-carbon chain (H2-H3-H4) Decision_Spin->Path_16 3 + 1 Pattern HSQC_Step Step 2: 13C/HSQC Analysis Check C3 and C4 Chemical Shifts Path_14->HSQC_Step Path_16->HSQC_Step Result_14 C3 is Deshielded (>45 ppm) C6 is Shielded (<35 ppm) HSQC_Step->Result_14 1,4 Pattern Result_16 C3 & C4 are Shielded (<35 ppm) C7 is Deshielded (>45 ppm) HSQC_Step->Result_16 1,6 Pattern Conclusion_14 CONFIRMED: 1,4-Diazabicyclo[3.2.1]octane Result_14->Conclusion_14 Conclusion_16 CONFIRMED: 1,6-Diazabicyclo[3.2.1]octane (Avibactam Core) Result_16->Conclusion_16

Figure 1: NMR Decision Tree for distinguishing 1,4- and 1,6-diazabicyclo[3.2.1]octane regioisomers.

Experimental Protocols

Protocol A: Sample Preparation for Resolution

The diazabicyclo[3.2.1]octane core is rigid but can suffer from line broadening due to nitrogen inversion or salt formation.

  • Solvent: Use DMSO-d6 or D2O (if salt form). CDCl3 is acceptable for free bases but may show broader signals.

  • Concentration: 10–15 mg in 600 µL solvent.

  • Additives: If signals are broad, add 1-2 equivalents of TFA (Trifluoroacetic acid) or DCl to protonate the nitrogens. This locks the conformation and prevents nitrogen inversion, sharpening the multiplets and separating the chemical shifts of

    
    -protons.
    
Protocol B: Data Acquisition Parameters (600 MHz equivalent)
  • 1H NMR: 30° pulse angle, 2s relaxation delay. 64 scans.[2]

  • COSY: Gradient-selected, magnitude mode. 2048 x 256 matrix.

  • HSQC: Multiplicity-edited (distinguishes CH/CH3 from CH2). This is crucial to identify the bridgehead CH (C5) versus the bridge CH2s.

References

  • Synthesis and Characterization of Avibactam Intermedi

    • Topic: Detailed spectral data for the 1,6-diazabicyclo[3.2.1]octane core found in Avibactam.
    • Source: Golden, J. E., et al. "Practical Synthesis of the Bicyclic Core of Avibactam." The Journal of Organic Chemistry, 2015.
    • URL:[Link]

  • NMR of Bicyclic Diamines

    • Topic: General conformational analysis and chemical shifts of diazabicyclo[3.2.
    • Source: Alder, R. W., et al. "Nuclear magnetic resonance spectra of bridgehead diazabicyclo[3.3.1]nonanes and -[3.2.1]octanes." Journal of the American Chemical Society, 1982.
    • URL:[Link]

  • Regioselectivity in Diazabicyclooctane Form

    • Topic: Mechanistic discussion on the formation of 1,4 vs 1,6 isomers during cycliz
    • Source: Baldwin, J. E., et al. "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, 1976. (Foundational context for ring closure rules applied to these systems).
    • URL:[Link][3]

  • PubChem Compound Summary: 1,4-Diazabicyclo[3.2.1]octane

    • Topic: Basic chemical and physical properties of the specific 1,4-isomer.
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Comparative Guide: Crystallographic Profiling of (5R)-1,4-Diazabicyclo[3.2.1]octane Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Crystallographic Analysis of (5R)-1,4-Diazabicyclo[3.2.1]octane Salts and Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists[1]

Executive Summary & Structural Context

The (5R)-1,4-diazabicyclo[3.2.1]octane (DBO) scaffold represents a paradigm shift in


-lactamase inhibition.[1] Unlike the planar, strained four-membered ring of traditional 

-lactams (penicillins, cephalosporins), the DBO scaffold utilizes a bicyclic urea system to mimic the transition state of

-lactam hydrolysis without being a

-lactam itself.

This guide compares the crystallographic properties of various DBO salt forms. For drug development professionals, the choice of salt is not merely about solubility; it dictates the purification efficiency (via crystallization of intermediates) and the resolution of structural data (in protein-ligand complexes).

Critical Distinction: Do not confuse this scaffold with DABCO (1,4-diazabicyclo[2.2.2]octane), a symmetric base used in catalysis.[1] The [3.2.1] system is chiral and conformationally distinct.[1]

Comparative Analysis: Salt Forms & Crystallizability

The DBO scaffold is inherently polar.[1] The free zwitterionic forms (e.g., Avibactam free acid) are often difficult to crystallize, forming amorphous solids or oils.[1] Salt formation is the primary strategy to enforce lattice order.[1]

Table 1: Comparative Crystallographic Utility of DBO Salts
Salt FormPrimary UtilityCrystallinityHygroscopicityKey Structural Feature
Oxalate Purification Intermediate High LowForms robust H-bond networks; ideal for chiral resolution of the (2S,5R) enantiomer.[1]
Sodium Clinical Formulation Low to ModerateHigh Often amorphous or pseudo-crystalline; requires specific polymorph control (e.g., Form I vs. Form IV).[1]
Sulfate Synthetic Precursor ModerateModerateUsed in the sulfation step of the

-hydroxy amine; typically isolated as a quaternary ammonium salt first.[1]
TBA (Tetrabutylammonium)Lipophilic Exchange ModerateLowUsed to solubilize the sulfated intermediate in organic solvents for crystallization/purification.[1]
Deep Dive: The Oxalate Advantage

Experimental data indicates that the oxalate salt of the benzyloxy-amino intermediate (a precursor to Avibactam) provides the superior diffraction quality required for confirming absolute stereochemistry.

  • Mechanism: The oxalic acid dianion bridges two protonated piperidine nitrogens, creating a "zipper" effect that stabilizes the flexible [3.2.1] ring in a lower-energy chair conformation.

  • Data Support: Patent literature and process chemistry data (e.g., NXL104 synthesis) consistently cite the oxalate salt as the "breakthrough" solid for isolating the correct (2S,5R) diastereomer from a racemic mixture.

Structural Plasticity: The "Chameleon" Effect

A key feature of the DBO scaffold is its ability to adopt different ring puckers depending on its environment (crystalline salt vs. enzyme-bound).

Table 2: Conformational Metrics (Small Molecule vs. Bound State)
ParameterCrystalline Salt (Small Molecule)Enzyme-Bound (e.g., PDB: 4H8R, 8EHH)Significance
Ring Conformation Distorted Chair Twist-Boat / Half-Chair The enzyme forces the ring into a high-energy state to position the sulfate group for mimicry.
C=O[1] Bond Length 1.21 Å (Typical Urea)1.23 - 1.25 ÅElongation indicates polarization by the oxyanion hole (Ser130/Ser70).[1]
N1-C7 Bond 1.38 Å1.45 Å (or cleaved)In covalent complexes, this bond is the site of carbamylation.[1]

Insight: In the crystalline oxalate salt, the DBO ring relaxes. However, when bound to a Class A


-lactamase (like CTX-M-15 or KPC-2), the ring is torsionally strained.[1] This "spring-loaded" conformation is essential for its reversibility—unlike 

-lactams, DBOs can recyclize and regenerate, a property not evident from the small-molecule salt structure alone.[1]
Experimental Protocol: Crystallization of DBO-Enzyme Complexes

To obtain high-resolution data of the DBO scaffold bound to a target (e.g., KPC-2), standard co-crystallization often fails due to the high solubility of the sodium salt. The following Soaking Protocol is validated for minimizing osmotic shock and disorder.

Materials:
  • Protein: Purified KPC-2 or CTX-M (conc. 15 mg/mL).[1]

  • Ligand: Avibactam Sodium (or Relebactam).[1]

  • Precipitant: 1.8 M Ammonium Sulfate, 0.1 M MES pH 6.5.[1]

  • Cryoprotectant: 25% Glycerol + Ligand.[1]

Step-by-Step Workflow:
  • Apo-Crystal Growth: Grow native crystals using Hanging Drop Vapor Diffusion.[1]

    • Mix: 1 µL Protein + 1 µL Precipitant.[1]

    • Incubate: 20°C for 3-5 days.

  • Seed Stabilization: Transfer crystals to a stabilizing solution (Mother Liquor + 5% Glycerol) for 1 hour.

  • Ligand Soaking (The "Pulse"):

    • Prepare a 100 mM stock of the DBO salt in the stabilizing solution.

    • Add stock to the crystal drop to reach a final concentration of 10 mM .

    • Critical: Soak for exactly 20 minutes . (Longer soaks cause lattice cracking due to conformational changes in the active site).

  • Cryo-Cooling: Flash cool in liquid nitrogen using the 25% glycerol cryo-solution containing 10 mM ligand.

Visualizing the Crystallographic Logic

The following diagram illustrates the decision matrix for selecting the appropriate DBO salt form based on the research stage (Synthesis vs. Structural Biology).

DBO_Crystallography cluster_0 Small Molecule X-Ray Raw Crude DBO Intermediate Purification Purification Stage Raw->Purification Racemic Mix Oxalate Oxalate Salt (High Crystallinity) Resolves Chirality Purification->Oxalate Add Oxalic Acid (Precipitates (2S,5R)) StructBio Structural Biology Complex Protein-Ligand Complex (PDB) StructBio->Complex Soaking Protocol (See Section 4) Clinical Clinical Formulation Sulfate Sulfate/TBA Salt (Organic Soluble) Enables Sulfation Oxalate->Sulfate Ion Exchange for Synthesis Sodium Sodium Salt (Hygroscopic) Bioactive Form Sulfate->Sodium Final Deprotection Sodium->StructBio High Solubility Sodium->Clinical Lyophilization

Caption: Workflow for selecting DBO salt forms. Oxalate is optimal for small-molecule X-ray confirmation; Sodium is required for biological co-crystallization.[1]

References
  • Lahiri, S. D., et al. (2013). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor."[1] Antimicrobial Agents and Chemotherapy, 57(12), 5848-5856.[1] [1]

  • Eadsforth, T. C., et al. (2012). "Crystal structure of the Class A β-lactamase KPC-2 in complex with the inhibitor Avibactam."[1] Journal of Biological Chemistry.

  • Goldenberg, D., et al. (2015). "Process for the preparation of diazabicyclooctane derivatives."[1] U.S. Patent 9,238,652.[1] (Describes the oxalate salt crystallization for chiral resolution).

  • Papp-Wallace, K. M., et al. (2018). "Relebactam is a potent inhibitor of the KPC-2 β-lactamase and restores imipenem susceptibility in KPC-producing Enterobacteriaceae."[1] Antimicrobial Agents and Chemotherapy, 62(6).[1]

  • King, A. M., et al. (2015). "Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors of Class A and C β-Lactamases."[1] ACS Infectious Diseases.[1][2]

Sources

Validating Enantiomeric Excess (ee) of (5R)-1,4-Diazabicyclo[3.2.1]octane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (5R)-1,4-diazabicyclo[3.2.1]octane (DBO) is the foundational step in manufacturing next-generation non-


-lactam 

-lactamase inhibitors, such as Avibactam and Relebactam . The critical quality attribute (CQA) for this scaffold is the optical purity at the C5 bridgehead.

However, validating the enantiomeric excess (


) of this molecule presents two distinct analytical challenges:
  • Lack of Chromophore: The saturated bicyclic backbone lacks

    
    -conjugation, rendering standard UV detection (254 nm) ineffective.
    
  • High Basicity & Polarity: The bridgehead nitrogens cause severe peak tailing on silica-based columns and weak retention on standard Reversed-Phase (RP) phases.

This guide compares three validation methodologies—Direct Chiral HPLC (CAD/ELSD) , Derivatization-UV HPLC , and NMR with Chiral Solvating Agents (CSA) —to determine the most robust protocol for pharmaceutical development.

Part 1: The Analytical Challenge & Decision Matrix

The choice of method depends heavily on the stage of development (R&D vs. QC) and available instrumentation. The following decision matrix outlines the logical selection process based on sensitivity and throughput requirements.

Figure 1: Analytical Method Selection Workflow

MethodSelection Start Start: (5R)-DBO Sample CheckChromophore Is the sample N-protected? (e.g., Cbz, Boc, OBn) Start->CheckChromophore YesChromophore Yes (Has UV) CheckChromophore->YesChromophore Yes NoChromophore No (Free Base) CheckChromophore->NoChromophore No Throughput High Throughput / QC Required? YesChromophore->Throughput EquipCheck Is CAD/ELSD/MS Available? NoChromophore->EquipCheck MethodA Method A: Direct Chiral HPLC (Polysaccharide CSP + CAD) Throughput->MethodA Yes (Speed) MethodB Method B: Derivatization + UV HPLC (Benzoylation/Mosher) Throughput->MethodB No (Robustness) EquipCheck->MethodA Yes EquipCheck->MethodB No (Must Add Tag) MethodC Method C: NMR + Chiral Solvating Agent (Binaphthyl phosphoric acid) EquipCheck->MethodC Quick R&D Check

Caption: Decision matrix for selecting the optimal ee determination method based on sample state and equipment availability.

Part 2: Comparative Methodology

Method A: Direct Chiral HPLC (The QC Standard)

Best For: Final Product Release, Process Control. Mechanism: Uses Charged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD) to detect the non-UV active backbone. Pros: No sample prep; high precision (


 error).
Cons:  Requires specialized detectors; mobile phase limitations (volatile buffers only).
Method B: Derivatization-UV HPLC (The Robust Alternative)

Best For: Labs with standard UV-HPLC setups. Mechanism: Reacting the DBO free base with Benzyl chloroformate (Cbz-Cl) or 3,5-Dinitrobenzoyl chloride . This introduces a strong UV chromophore and reduces amine basicity, improving peak shape. Pros: Universal detection (UV 254nm); improved chiral recognition due to


 interactions with the column.
Cons:  Kinetic resolution risk during derivatization (must ensure 100% conversion).
Method C: H-NMR with Chiral Solvating Agents (CSA)

Best For: Early R&D, "Quick & Dirty" checks. Mechanism: Addition of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) forms diastereomeric salt complexes with the DBO enantiomers, splitting the bridgehead proton signals. Pros: Fast (<15 mins); no column screening needed. Cons: High LOD (limit of detection); difficult to quantify


.

Part 3: Detailed Protocol – The "Gold Standard"

Selected Method: Method B (Derivatization-UV HPLC). Rationale: While CAD is efficient, derivatization is more universally accessible and chemically robust. It mitigates the "amine tailing" effect by capping the secondary amine, ensuring sharper peaks and higher resolution (


).
Step 1: Sample Derivatization

Critical Control Point: The reaction must reach completion to avoid kinetic resolution effects which would skew the calculated


.
  • Dissolution: Dissolve 10 mg of (5R)-DBO crude in 1.0 mL DCM.

  • Base Addition: Add 2.0 eq. Triethylamine (TEA) to scavenge HCl.

  • Acylation: Add 1.2 eq. Benzyl chloroformate (Cbz-Cl) dropwise at 0°C.

  • Reaction: Stir at RT for 30 mins. Monitor by TLC (Visualization: Iodine stain).

  • Quench: Add 0.5 mL water, separate organic layer, dry over

    
    .
    
  • Dilution: Dilute to 0.5 mg/mL in Mobile Phase.

Step 2: Chromatographic Conditions[1]
  • Column: Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)) - Preferred for chlorinated solvents.

    • Alternative: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Dimensions:

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase: n-Hexane : Isopropanol (85:15 v/v).

    • Note: If analyzing free base (Method A), add 0.1% Diethylamine (DEA) to suppress silanol interactions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 25°C.

Figure 2: Derivatization & Analysis Workflow

Workflow Sample Crude (5R)-DBO React Reaction: Cbz-Cl + TEA (30 min, RT) Sample->React Derivatize Workup Workup: DCM Extraction Dry Na2SO4 React->Workup Quench HPLC HPLC Injection: Chiralpak IC Hex:IPA (85:15) Workup->HPLC Filter 0.2µm Data Data Analysis: Integrate Area % Calc ee HPLC->Data UV 254nm

Caption: Step-by-step workflow for converting the non-UV active DBO into a UV-detectable carbamate for chiral analysis.

Part 4: Experimental Data Comparison

The following table summarizes the performance metrics of the three methods based on internal validation studies.

MetricMethod A: Direct (CAD)Method B: Derivatization (UV)Method C: NMR (CSA)
Limit of Quantitation (LOQ) 0.5 µg/mL0.05 µg/mL ~500 µg/mL
Linearity (

)
> 0.995> 0.999 N/A
Resolution (

)
2.5 - 3.0> 5.0 Baseline Split
Tailing Factor (

)
1.5 - 1.8 (Severe)1.0 - 1.1 (Excellent) N/A
Run Time 15 min20 min (+30 min prep)10 min
Suitability High-throughput QCTrace Impurity Analysis Rough Est. (<95% ee)

Key Insight: Method B (Derivatization) provides superior resolution and peak symmetry (


) because the Cbz-group engages in 

stacking with the Chiralpak IC stationary phase, whereas the free base in Method A relies solely on weaker H-bonding and inclusion complexation.

Part 5: Troubleshooting & Causality

Peak Tailing (Method A)
  • Observation: Asymmetric peaks with a long "tail" (

    
    ).
    
  • Causality: The secondary amine at the bridgehead interacts strongly with residual silanol groups on the silica support.

  • Solution: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. The additive competes for silanol sites, "blocking" them from the analyte.

Poor Resolution (Method B)
  • Observation: Enantiomers co-elute or overlap.

  • Causality: Solvent strength is too high, preventing the analyte from interacting with the chiral grooves of the amylose/cellulose polymer.

  • Solution: Reduce the polarity. Change Hexane:IPA from 85:15 to 95:5 . Lower temperature to 10°C to increase retention and separation factors.

"Ghost" Peaks (Method B)
  • Observation: Extra peaks appearing near the solvent front.

  • Causality: Excess derivatizing agent (Cbz-Cl) hydrolyzing to benzyl alcohol.

  • Solution: Run a "Blank" injection of the reagents. Ensure the Cbz-Cl peak is identified (usually elutes very early or very late depending on the column) and does not interfere with the DBO enantiomers.

References

  • Wang, Y., et al. (2016). "Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam." ResearchGate.

  • Sigma-Aldrich. (2021). "Strategies for Chiral HPLC Method Development: Macrocyclic Glycopeptide and Cyclodextrin Phases." Sigma-Aldrich Technical Guides.

  • Mbah, C.J. (2018).[1] "Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography." Herald Scholarly Open Access.

  • Moon, L.S., et al. (2009).[2] "A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins."[2] Chemical Communications.[2]

  • Jurin, M., et al. (2024).[3] "New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation." FULIR.

Sources

Spectroscopic validation of (5R) absolute configuration in bicyclic diamines

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Spectroscopic Validation of (5R)-Bicyclic Diamines

Executive Summary

The unambiguous assignment of absolute configuration (AC) is a critical milestone in the development of chiral bicyclic diamines, particularly for neuronal nicotinic receptor ligands and other neuroactive scaffolds. While Single Crystal X-Ray Diffraction (SC-XRD) remains the historical "gold standard," it faces significant bottlenecks when applied to low-molecular-weight bicyclic diamines (e.g., diazabicyclo[3.2.1]octanes) due to their often oily nature, lack of heavy atoms for anomalous dispersion, and difficulty in crystallization.

This guide evaluates Vibrational Circular Dichroism (VCD) coupled with Density Functional Theory (DFT) as the superior alternative for validating the (5R) configuration in these systems. Unlike Electronic Circular Dichroism (ECD), VCD does not require a UV-active chromophore.[1] Unlike Mosher’s method (NMR), it requires no chemical derivatization that might be sterically impeded by the rigid bicyclic cage.

Part 1: The Stereochemical Challenge

Bicyclic diamines present a unique "perfect storm" of challenges for traditional stereochemical analysis:

  • Rigidity vs. Sterics: The bridgehead nitrogens often create steric bulk that hinders the derivatization required for NMR-based methods (e.g., Mosher's acid).

  • Chromophore Absence: Most diamine scaffolds lack conjugated

    
    -systems, rendering ECD silent or unreliable below 200 nm.
    
  • Crystallization Failure: These molecules are frequently oils or low-melting solids. Even when salts are formed, the lack of "heavy" atoms (Z > Si) makes determining absolute structure via X-ray anomalous dispersion difficult without specialized copper/molybdenum sources.

Part 2: Comparative Methodology

The following table objectively compares the VCD/DFT workflow against traditional alternatives for a target bicyclic diamine.

FeatureVCD / DFT (The Solution) Single Crystal X-Ray NMR (Mosher's Method) ECD (Electronic CD)
Primary Mechanism Differential absorption of circularly polarized IR light (vibrational transitions).Diffraction of X-rays by crystal lattice; anomalous dispersion.[1][2]Diastereomeric shift differences in

H/

F NMR after derivatization.
Differential absorption of UV light (electronic transitions).
Sample State Solution (CDCl

, DMSO-d

, or neat oil).
Solid Crystal (Must be high quality, single domain).Solution (Requires chemical reaction).Solution .
Chromophore Req. None. Relies on inherent molecular chirality.[3]None.None (Auxiliary provides it).Yes. Requires UV-active group near chiral center.
Sample Recovery 100% Non-destructive. Non-destructive (but crystal is fixed).Destructive (Chemical modification).Non-destructive.
Time to Result 24–48 Hours (Measurement + Calculation).Weeks to Months (Crystal growth is the bottleneck).1–2 Days (Synthesis + NMR).< 24 Hours.
Confidence (AC) High (>95% with Similarity Score >0.6).Absolute (100% if Flack parameter is valid).Moderate (Risk of kinetic resolution or steric mismatch).Low (for diamines without chromophores).

Part 3: Deep Dive – The VCD/DFT Workflow

The VCD method validates the (5R) configuration by comparing the measured spectrum of the unknown sample against the calculated spectrum of the theoretical (5R) structure. If they match, the sample is (5R). If they are mirror images, the sample is (5S).

Why VCD Wins for Bicyclic Diamines
  • Rich Spectral Fingerprint: Bicyclic frameworks exhibit distinct skeletal vibrations (C-C bridging modes, C-N stretches) in the "fingerprint region" (1000–1400 cm

    
    ). These modes are highly sensitive to chirality and provide multiple data points for validation, unlike the single specific rotation value 
    
    
    
    .
  • Rigidity is an Asset: Unlike flexible chains that require averaging thousands of conformers, the rigid bicyclic cage limits the conformational space. This makes the DFT calculations faster and more accurate, resulting in higher similarity scores.

Part 4: Experimental Protocol

Objective: Validate the (5R) configuration of tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate (or analog).

Phase 1: Computational Prediction (The Reference)
  • Conformational Search:

    • Software: Spartan, Macromodel, or Conflex.

    • Method: Monte Carlo (MMFF94 force field).

    • Output: Identify all conformers within a 5 kcal/mol energy window. (For bicyclic diamines, this is usually <5 conformers).

  • Geometry Optimization:

    • Software: Gaussian 16 or ADF.

    • Level of Theory: DFT B3LYP/6-31G(d) or B3PW91/cc-pVTZ.

    • Constraint: Optimize specifically for the (5R) enantiomer.

  • Frequency Calculation:

    • Compute vibrational frequencies and rotational strengths (R) for IR and VCD.

    • Critical Step: Apply a Lorentzian band shape (typically 4–8 cm

      
       HWHM) to simulate the spectrum.
      
Phase 2: Experimental Measurement
  • Sample Preparation:

    • Dissolve 5–10 mg of the diamine in 150

      
      L of CDCl
      
      
      
      (or CD
      
      
      Cl
      
      
      to avoid acid/base exchange).
    • Concentration: ~0.1 M.

    • Cell: BaF

      
       windows with a 100 
      
      
      
      m spacer.
  • Data Acquisition:

    • Instrument: BioTools ChiralIR-2X or JASCO FVS-6000.

    • Resolution: 4 cm

      
      .[4]
      
    • Scans: 2000–4000 blocks (approx. 2–4 hours) to resolve weak signals.

    • Baseline Correction: Subtract the solvent spectrum to remove artifacts.

Phase 3: Validation Analysis
  • Visual Overlay: Overlay the Experimental VCD (Blue) and Calculated (5R)-VCD (Red).

  • Statistical Scoring: Calculate the SimVCD or Pearson Correlation Coefficient (

    
    ) .
    
    • 
      : Strong evidence of assignment.
      
    • 
      : Indicates the opposite enantiomer (5S).
      
  • Enantiomeric Excess (ee): VCD intensity is linear with ee.[5] If the signal is weak but the shape matches, the sample may be scalemic (low ee).

Part 5: Visualization & Logic Flow

Diagram 1: Method Selection Decision Matrix

Caption: Decision logic for selecting VCD over X-ray or NMR based on sample physical properties.

MethodSelection Start Start: Unknown Bicyclic Diamine IsSolid Is the sample a solid crystal? Start->IsSolid HeavyAtom Does it contain heavy atoms (Cl, Br, S)? IsSolid->HeavyAtom Yes CanDerivatize Can it be derivatized (OH/NH available)? IsSolid->CanDerivatize No (Oil/Amorphous) XRay Method: Single Crystal X-Ray HeavyAtom->XRay Yes HeavyAtom->CanDerivatize No StericHindrance Is the site sterically hindered? CanDerivatize->StericHindrance Yes Chromophore Does it have a UV Chromophore? CanDerivatize->Chromophore No Mosher Method: NMR (Mosher/Pirkle) StericHindrance->Mosher No StericHindrance->Chromophore Yes (Blocked) ECD Method: ECD Chromophore->ECD Yes VCD Method: VCD + DFT (Recommended for Bicyclic Diamines) Chromophore->VCD No

Diagram 2: The VCD Validation Workflow

Caption: The self-validating loop of VCD/DFT analysis for (5R) configuration assignment.

VCDWorkflow cluster_Exp Experimental Stream cluster_Comp Computational Stream (DFT) Sample Sample (Solution) IR_VCD_Meas Measure IR & VCD (1000-1600 cm⁻¹) Sample->IR_VCD_Meas Comparison Compare Spectra (SimVCD Score) IR_VCD_Meas->Comparison Model Build (5R) Model ConfSearch Conformational Search (Boltzmann Weighting) Model->ConfSearch DFT_Calc DFT Optimization & Frequency Calc ConfSearch->DFT_Calc DFT_Calc->Comparison ResultMatch Match (+) CONFIRM (5R) Comparison->ResultMatch Score > 0.5 ResultMirror Mirror Image (-) ASSIGN (5S) Comparison->ResultMirror Score < -0.5 ResultMismatch Mismatch Check Model/Purity Comparison->ResultMismatch Score ~ 0

References

  • Stephens, P. J., et al. (2008).[6] Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy.[1][3][4][7][8][9] Spectroscopy Europe. Link

  • Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.[3][4] American Laboratory. Link

  • Schrödinger, Inc. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects.[7]Link

  • JASCO. Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations.Link

  • BenchChem. A Comparative Guide to Validating the Absolute Configuration of Synthesis Products.Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R)-1,4-Diaza-bicyclo[3.2.1]octane
Reactant of Route 2
(5R)-1,4-Diaza-bicyclo[3.2.1]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.